Product packaging for 4'-Nitroacetophenone semicarbazone(Cat. No.:)

4'-Nitroacetophenone semicarbazone

Cat. No.: B11824873
M. Wt: 222.20 g/mol
InChI Key: IPWIWSSRLKCYGQ-WDZFZDKYSA-N
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Description

4'-Nitroacetophenone semicarbazone is a useful research compound. Its molecular formula is C9H10N4O3 and its molecular weight is 222.20 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4O3 B11824873 4'-Nitroacetophenone semicarbazone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

[(Z)-1-(4-nitrophenyl)ethylideneamino]urea

InChI

InChI=1S/C9H10N4O3/c1-6(11-12-9(10)14)7-2-4-8(5-3-7)13(15)16/h2-5H,1H3,(H3,10,12,14)/b11-6-

InChI Key

IPWIWSSRLKCYGQ-WDZFZDKYSA-N

Isomeric SMILES

C/C(=N/NC(=O)N)/C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)N)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4'-Nitroacetophenone Semicarbazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Nitroacetophenone semicarbazone, a derivative of acetophenone, belongs to the semicarbazone class of compounds, which are noted for their diverse chemical and biological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and spectral data. Furthermore, this document outlines generalized experimental protocols for its synthesis and characterization and discusses the potential biological significance of this class of compounds, drawing parallels from related structures. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

This compound is a chemical compound with the systematic IUPAC name (E)-2-(1-(4-nitrophenyl)ethylidene)hydrazine-1-carboxamide. Its fundamental properties are summarized in the table below. While specific experimental data for some properties of this compound are not widely published, the table also includes data for its precursor, 4'-Nitroacetophenone, for reference.

PropertyValue (this compound)Value (4'-Nitroacetophenone - Precursor)Reference
Molecular Formula C₉H₁₀N₄O₃C₈H₇NO₃[1][2]
Molecular Weight 222.20 g/mol 165.15 g/mol [1]
CAS Number 52376-81-5100-19-6[1][2]
Appearance -Pale yellow crystalline solid[3][4]
Melting Point -75-78 °C
Boiling Point -202 °C
Solubility -Insoluble in water; Soluble in hot ethanol, ether, and benzene.[3]

Synthesis

The synthesis of this compound is typically achieved through a condensation reaction between 4'-Nitroacetophenone and semicarbazide hydrochloride. This reaction is a standard method for the preparation of semicarbazones from ketones or aldehydes.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the common synthesis of semicarbazones.

Materials:

  • 4'-Nitroacetophenone

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve 4'-Nitroacetophenone in a minimal amount of hot ethanol.

  • In a separate flask, prepare an aqueous solution of semicarbazide hydrochloride and an equimolar amount of sodium acetate.

  • Add the semicarbazide hydrochloride solution to the 4'-Nitroacetophenone solution.

  • Reflux the mixture for a specified period (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the purified this compound.

  • Dry the purified crystals in a desiccator.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 4_Nitroacetophenone 4'-Nitroacetophenone Dissolve_Reactants Dissolve in Ethanol/Water 4_Nitroacetophenone->Dissolve_Reactants Semicarbazide_HCl Semicarbazide HCl Semicarbazide_HCl->Dissolve_Reactants Sodium_Acetate Sodium Acetate Sodium_Acetate->Dissolve_Reactants Reflux Reflux Dissolve_Reactants->Reflux Cooling_Precipitation Cooling & Precipitation Reflux->Cooling_Precipitation Filtration_Washing Filtration & Washing Cooling_Precipitation->Filtration_Washing Recrystallization Recrystallization Filtration_Washing->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

Spectral Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its principal functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amide & hydrazine) 3400-3200
C=O stretch (amide) 1680-1630
C=N stretch (imine) 1650-1550
NO₂ stretch (asymmetric) 1550-1500
NO₂ stretch (symmetric) 1350-1300
C-N stretch 1400-1000
Aromatic C-H stretch 3100-3000
Aromatic C=C stretch 1600-1450
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information on the different types of protons and their chemical environments.

ProtonExpected Chemical Shift (δ, ppm)
-NH₂ (amide) Broad singlet, ~6.0-8.0
-NH- (hydrazine) Singlet, ~9.0-11.0
Aromatic protons (ortho to NO₂) Doublet, ~8.2-8.4
Aromatic protons (meta to NO₂) Doublet, ~7.8-8.0
-CH₃ (methyl) Singlet, ~2.2-2.5

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment.

CarbonExpected Chemical Shift (δ, ppm)
C=O (amide) 155-165
C=N (imine) 145-155
Aromatic C-NO₂ 148-152
Aromatic C (quaternary, attached to C=N) 140-145
Aromatic C-H 120-130
-CH₃ (methyl) 12-20
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 222, corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of the nitro group, the carboxamide group, and other characteristic fragments.

Potential Biological Activity

Semicarbazones are a well-documented class of compounds exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer effects.[5][6] The biological activity is often attributed to the azomethine (-N=C<) linkage.

While specific biological studies on this compound are limited in the public domain, research on structurally similar compounds, such as 4'-Nitroacetophenone thiosemicarbazone (the sulfur analog), has shown potential cytotoxic activity against A549 lung cancer cells.[7][8] It is plausible that this compound could exhibit similar biological properties.

Postulated Mechanism of Action (General for Semicarbazones)

The biological activity of semicarbazones is often linked to their ability to chelate metal ions, which can be crucial for the function of various enzymes. By binding to these metal ions, they can disrupt essential biological pathways in pathogenic organisms or cancer cells.

Biological_Activity_Pathway Semicarbazone Semicarbazone Compound Chelation Chelation Semicarbazone->Chelation Metal_Ion Metal Ions (e.g., Cu²⁺, Fe²⁺) Metal_Ion->Chelation Enzyme_Inhibition Enzyme Inhibition Chelation->Enzyme_Inhibition Biological_Effect Biological Effect (e.g., Antimicrobial, Anticancer) Enzyme_Inhibition->Biological_Effect

Caption: Postulated chelation-based mechanism of action for semicarbazones.

Future Research Directions

Given the established biological potential of the semicarbazone scaffold, further investigation into the pharmacological properties of this compound is warranted. Future studies could focus on:

  • Antimicrobial and Antifungal Screening: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: Assessing its cytotoxicity against various cancer cell lines and elucidating the underlying mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize biological activity.

Conclusion

This compound is a compound of interest owing to the known biological significance of the semicarbazone functional group. This technical guide has provided an overview of its chemical properties, a generalized synthetic protocol, and expected spectral characteristics. While specific experimental data for this particular molecule are not extensively documented, the information presented herein, based on established chemical principles and data from related compounds, provides a solid foundation for researchers to undertake further investigation into its synthesis, characterization, and potential therapeutic applications. The exploration of this and similar compounds could lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide to 4'-Nitroacetophenone Semicarbazone: CAS Number, Identification, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Nitroacetophenone semicarbazone, a derivative of 4'-Nitroacetophenone. The document details its chemical identity, including its CAS number, and outlines a general methodology for its synthesis and characterization. While specific experimental data for this particular semicarbazone is not extensively available in the public domain, this guide furnishes key identification parameters based on the known characteristics of its parent compound and the semicarbazone functional group.

Chemical Identification and Properties

This compound is a chemical compound with the CAS Number 52376-81-5 [1]. As a derivative of 4'-Nitroacetophenone, its chemical and physical properties are influenced by the presence of the nitro group on the phenyl ring and the semicarbazone moiety.

Physical and Chemical Properties
PropertyValue (for 4'-Nitroacetophenone)
CAS Number 100-19-6[2][3][4][5][6]
Molecular Formula C₈H₇NO₃[2][4][5]
Molecular Weight 165.15 g/mol [4][5]
Appearance Pale yellow crystals or powder[4]
Melting Point 75-78 °C[5]
Boiling Point 202 °C[5]
Solubility Soluble in hot ethanol, ether, and benzene; insoluble in water[2].

Note: The properties of this compound will differ from its precursor due to the addition of the semicarbazide group.

Synthesis of this compound

The synthesis of semicarbazones is a well-established chemical transformation involving the condensation reaction between a ketone or aldehyde and semicarbazide hydrochloride in the presence of a base. The general protocol for the synthesis of this compound is outlined below.

Experimental Protocol

A general method for the synthesis of acetophenone semicarbazones involves the following steps[7]:

  • Dissolution of Reactants: 4'-Nitroacetophenone (1 equivalent) is dissolved in a suitable solvent, typically ethanol.

  • Addition of Semicarbazide: Semicarbazide hydrochloride (1 to 1.2 equivalents) and a base such as sodium acetate or pyridine (to neutralize the HCl) are added to the solution.

  • Reaction: The mixture is typically heated under reflux for a specified period, which can range from 30 minutes to several hours, to facilitate the condensation reaction.

  • Isolation and Purification: Upon cooling, the semicarbazone product often precipitates out of the solution. The solid is then collected by filtration, washed with a cold solvent (e.g., water or ethanol) to remove impurities, and can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4_Nitroacetophenone 4'-Nitroacetophenone Dissolution Dissolve in Ethanol 4_Nitroacetophenone->Dissolution Semicarbazide_HCl Semicarbazide HCl Semicarbazide_HCl->Dissolution Base Base (e.g., Sodium Acetate) Base->Dissolution Reaction Heat under Reflux Dissolution->Reaction Precipitation Cool to Precipitate Reaction->Precipitation Filtration Filter and Wash Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

A generalized workflow for the synthesis of this compound.

Spectroscopic Identification

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amide)3400-3200
C=O stretch (amide)~1680
C=N stretch (imine)~1640
NO₂ stretch (asymmetric)~1520
NO₂ stretch (symmetric)~1350
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms.

ProtonsExpected Chemical Shift (δ, ppm)
-NH₂Broad singlet
-NH-Broad singlet
Aromatic protons7.5-8.5 (two doublets)
-CH₃Singlet, ~2.2-2.5

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment.

CarbonExpected Chemical Shift (δ, ppm)
C=O (amide)~158
C=N (imine)~148
Aromatic carbons120-150
-CH₃~14
Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₁₀N₄O₃), which is 222.20 g/mol [1]. Fragmentation patterns would likely involve the loss of the nitro group, the semicarbazide moiety, and other characteristic fragments.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of semicarbazones has been investigated for various pharmacological properties, including antimicrobial and anticancer activities[7][8][9]. It is plausible that this compound may exhibit similar biological effects.

Semicarbazone derivatives have been reported to exert their anticancer effects through the induction of apoptosis[10]. This process is often mediated by the activation of caspase cascades. A potential signaling pathway could involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to cell cycle arrest and programmed cell death.

Signaling_Pathway Semicarbazone 4'-Nitroacetophenone Semicarbazone Cell Cancer Cell Semicarbazone->Cell Apoptosis_Induction Induction of Apoptosis Cell->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis_Induction->Cell_Cycle_Arrest Cell_Death Cell Death Caspase_Activation->Cell_Death Cell_Cycle_Arrest->Cell_Death

A putative signaling pathway for the anticancer activity of semicarbazones.

Conclusion

This compound is a readily synthesizable compound with potential for biological applications. This guide provides its key identification marker, the CAS number 52376-81-5, and a general framework for its synthesis and characterization. Further research is warranted to isolate and characterize this compound fully and to explore its specific pharmacological profile and mechanisms of action. The information presented here serves as a valuable resource for researchers interested in the synthesis and evaluation of novel semicarbazone derivatives for drug discovery and development.

References

An In-depth Technical Guide to 2-(1-(4-Nitrophenyl)ethylidene)hydrazinecarboxamide (4'-Nitroacetophenone semicarbazone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semicarbazones are a class of organic compounds known for their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. This technical guide focuses on a specific derivative, 2-(1-(4-nitrophenyl)ethylidene)hydrazinecarboxamide, also commonly known as 4'-Nitroacetophenone semicarbazone. This compound is synthesized from 4'-nitroacetophenone and semicarbazide hydrochloride. The presence of the nitro group on the phenyl ring is anticipated to influence its biological activity, making it a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive overview of its chemical properties, synthesis, and biological evaluation, tailored for a scientific audience.

Chemical Identity and Physicochemical Properties

The IUPAC name for this compound is 2-[1-(4-nitrophenyl)ethylidene]hydrazinecarboxamide . The structure consists of a 4'-nitroacetophenone backbone condensed with a semicarbazide moiety.

Table 1: Physicochemical Properties of 2-[1-(4-Nitrophenyl)ethylidene]hydrazinecarboxamide and its Precursor

Property2-[1-(4-Nitrophenyl)ethylidene]hydrazinecarboxamide4'-Nitroacetophenone (Precursor)
Molecular Formula C₉H₁₀N₄O₃[1]C₈H₇NO₃[2]
Molecular Weight 222.20 g/mol [1]165.15 g/mol [2]
CAS Number 52376-81-5[1]100-19-6[3]
Appearance -Yellow crystalline powder[2]
Melting Point Not available76-83 °C[2]
Boiling Point Not available202 °C[3]
Solubility Not availableInsoluble in water; soluble in ethanol, ether, and benzene[2]
Topological Polar Surface Area (TPSA) 110.62 Ų[1]-
logP 0.9871[1]-

Spectroscopic Data

Characterization of the starting material, 4'-Nitroacetophenone, is crucial for confirming the identity and purity of the synthesized semicarbazone.

Table 2: Spectroscopic Data for 4'-Nitroacetophenone

Spectrum TypeKey Peaks/Shifts
¹H NMR (CDCl₃, 400 MHz) δ 8.31-8.29 (m, 2H), 8.13-8.10 (m, 2H), 2.68 (s, 3H) ppm[4]
¹³C NMR (CDCl₃, 100 MHz) δ 196.3, 150.4, 141.4, 129.3, 123.9, 27.0 ppm[4]
FT-IR (KBr) Conforms to structure[2]
Mass Spectrometry Molecular Ion Peak (M+): 165[5]

Note: Specific spectroscopic data for 2-[1-(4-nitrophenyl)ethylidene]hydrazinecarboxamide was not found in the reviewed literature. Researchers would need to perform these analyses post-synthesis for full characterization.

Experimental Protocols

Synthesis of 2-[1-(4-Nitrophenyl)ethylidene]hydrazinecarboxamide

This protocol is a generalized method based on the synthesis of similar semicarbazone derivatives.

Objective: To synthesize 2-[1-(4-nitrophenyl)ethylidene]hydrazinecarboxamide via condensation of 4'-nitroacetophenone with semicarbazide hydrochloride.

Materials:

  • 4'-Nitroacetophenone

  • Semicarbazide hydrochloride

  • Glacial acetic acid

  • Ethanol

  • Round bottom flask

  • Reflux condenser

Procedure:

  • Dissolve an equimolar amount of 4'-nitroacetophenone in ethanol in a round bottom flask.

  • In a separate container, dissolve an equimolar amount of semicarbazide hydrochloride in a minimal amount of water and add it to the ethanolic solution of 4'-nitroacetophenone.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the mixture for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from ethanol to obtain pure 2-[1-(4-nitrophenyl)ethylidene]hydrazinecarboxamide.

  • Dry the purified product and determine its melting point and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Nitroacetophenone 4-Nitroacetophenone Dissolve in Ethanol Dissolve in Ethanol 4-Nitroacetophenone->Dissolve in Ethanol Semicarbazide HCl Semicarbazide HCl Semicarbazide HCl->Dissolve in Ethanol Add Glacial Acetic Acid Add Glacial Acetic Acid Dissolve in Ethanol->Add Glacial Acetic Acid Reflux Reflux Add Glacial Acetic Acid->Reflux Cool to RT Cool to RT Reflux->Cool to RT Filter Precipitate Filter Precipitate Cool to RT->Filter Precipitate Recrystallize from Ethanol Recrystallize from Ethanol Filter Precipitate->Recrystallize from Ethanol Pure Semicarbazone Pure Semicarbazone Recrystallize from Ethanol->Pure Semicarbazone

Caption: Postulated mechanisms of antimicrobial action for semicarbazones.

Conclusion and Future Directions

2-[1-(4-Nitrophenyl)ethylidene]hydrazinecarboxamide is a readily synthesizable compound with potential for biological activity. This guide provides the foundational information necessary for its synthesis and initial antimicrobial screening. Further research is warranted to fully characterize this compound and to quantitatively assess its efficacy against a broad spectrum of bacterial and fungal pathogens. Subsequent studies could focus on structure-activity relationship (SAR) analyses by modifying the substituents on the phenyl ring to optimize its biological activity and pharmacokinetic properties. The investigation of its precise mechanism of action will also be a critical step in its development as a potential therapeutic agent.

References

An In-depth Technical Guide to 4'-Nitroacetophenone Semicarbazone: Synthesis, Properties, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Nitroacetophenone semicarbazone, a derivative of 4'-Nitroacetophenone. This document details its chemical properties, a general synthesis protocol, and the analytical data available for its precursor. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Core Molecular Data

The fundamental molecular information for this compound is summarized in the table below, providing a quick reference for its chemical identity.

PropertyValue
Chemical Formula C₉H₁₀N₄O₃
Molecular Weight 222.20 g/mol

Synthesis of this compound

The synthesis of this compound is achieved through the condensation reaction of 4'-Nitroacetophenone with semicarbazide hydrochloride. This reaction is a standard method for the preparation of semicarbazones from ketones.

Experimental Protocol

A general procedure for the synthesis of semicarbazones from substituted acetophenones involves the following steps[1]:

  • Reaction Setup: In a round-bottom flask, dissolve 0.01 mole of 4'-Nitroacetophenone in 25 mL of ethanol. To this solution, add 0.01 mole of semicarbazide.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for approximately one hour.

  • Precipitation and Filtration: Upon cooling, the this compound product will precipitate out of the solution. Collect the precipitate by filtration.

  • Recrystallization: Purify the crude product by recrystallization from ethanol to obtain the final, purified this compound.

Synthesis_Workflow Reactant1 4'-Nitroacetophenone Reaction Reflux (1 hr) Reactant1->Reaction Reactant2 Semicarbazide Reactant2->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Purification Recrystallization (Ethanol) Filtration->Purification Product This compound Purification->Product

A schematic representation of the synthesis workflow for this compound.

Characterization Data

While specific spectral data for this compound is not available in the cited literature, the characterization data for the starting material, 4'-Nitroacetophenone, is well-documented and provided here for reference.

Physicochemical Properties of 4'-Nitroacetophenone
PropertyValueSource(s)
Appearance Pale yellow crystalline solid[2]
Melting Point 75-78 °C[1]
Spectroscopic Data for 4'-Nitroacetophenone

¹H NMR (CDCl₃, 400 MHz): δ 8.31-8.29 (m, 2H), 8.13-8.10 (m, 2H), 2.68 (s, 3H) ppm.

¹³C NMR (CDCl₃, 100 MHz): δ 196.3, 150.4, 141.4, 129.3, 123.9, 27.0 ppm.

IR Spectroscopy: While a detailed peak list is not provided, the infrared spectrum of 4-Nitroacetophenone is available for reference. Key expected signals would include those corresponding to the carbonyl group (C=O), the nitro group (NO₂), and aromatic C-H bonds.[3]

Note: The detailed ¹H NMR, ¹³C NMR, and IR spectral data for the final product, this compound, are not specified in the reviewed literature. Researchers synthesizing this compound would need to perform these analyses for complete characterization.

Logical_Relationship cluster_start Starting Materials cluster_process Process cluster_product Product 4-Nitroacetophenone 4-Nitroacetophenone Condensation Reaction Condensation Reaction 4-Nitroacetophenone->Condensation Reaction Semicarbazide Semicarbazide Semicarbazide->Condensation Reaction This compound This compound Condensation Reaction->this compound

Logical relationship illustrating the formation of the target compound.

References

An In-depth Technical Guide to 4'-Nitroacetophenone Semicarbazone: Physical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4'-Nitroacetophenone semicarbazone, a derivative of 4'-Nitroacetophenone. Due to the limited availability of specific experimental data for the semicarbazone, this document also includes detailed information on its precursor, 4'-Nitroacetophenone, and outlines a general synthetic protocol for this class of compounds.

Physical and Chemical Properties

PropertyThis compound4'-Nitroacetophenone (Precursor)
CAS Number 52376-81-5100-19-6
Molecular Formula C₉H₁₀N₄O₃C₈H₇NO₃
Molecular Weight 222.20 g/mol 165.15 g/mol
Physical State Data not availableSolid at room temperature
Appearance Data not availablePale yellow or yellowish crystalline solid/powder.[1][2][3]
Melting Point Data not available75-83 °C.[1][3][4][5][6]
Solubility Data not availableInsoluble in water; soluble in organic solvents such as ethanol, ether, and benzene.[1][2][7]

Experimental Protocols

General Synthesis of Substituted Acetophenone Semicarbazones

The synthesis of this compound can be achieved through the condensation reaction of 4'-Nitroacetophenone with semicarbazide hydrochloride. The following is a general experimental protocol that can be adapted for this specific synthesis.

Materials:

  • 4'-Nitroacetophenone

  • Semicarbazide hydrochloride

  • Sodium acetate (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 4'-Nitroacetophenone in ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of semicarbazide hydrochloride and an equimolar amount of sodium acetate in a minimal amount of water.

  • Add the semicarbazide solution to the flask containing the 4'-Nitroacetophenone solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is then typically heated under reflux. The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled, which should induce the precipitation of the semicarbazone product.

  • The solid product is collected by filtration, washed with cold solvent (e.g., ethanol/water mixture) to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To assess the purity of the compound.

Logical Workflow and Diagrams

The following diagrams illustrate the general synthesis and characterization workflow for this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 4'-Nitroacetophenone C Reaction Mixture (Ethanol, Acetic Acid) A->C B Semicarbazide HCl B->C D Reflux C->D Heat E Crude this compound D->E F Filtration E->F G Washing F->G H Recrystallization G->H I Pure this compound H->I J NMR (¹H, ¹³C) I->J K IR Spectroscopy I->K L Mass Spectrometry I->L M Melting Point Analysis I->M

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

While specific experimental data for this compound remains elusive in readily accessible literature, this guide provides a foundational understanding of the compound. The provided general synthetic protocol offers a practical starting point for its preparation in a laboratory setting. Further research is warranted to fully characterize its physical, chemical, and potential biological properties. The structural similarity to other semicarbazones and the known bioactivity of related thiosemicarbazones suggest that this compound could be a compound of interest for further investigation in medicinal chemistry and drug development.

References

The Multifaceted Biological Activities of Semicarbazone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Semicarbazone derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the anticancer, antimicrobial, and anticonvulsant properties of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative structure-activity relationships, detailed experimental methodologies, and the underlying molecular mechanisms of action. The information presented herein is intended to facilitate the rational design and development of novel semicarbazone-based therapeutic agents.

Introduction

Semicarbazones are a class of organic compounds derived from the condensation reaction of a ketone or aldehyde with semicarbazide.[1][2] The resulting Schiff bases possess a unique pharmacophore, the azomethine group (-C=N-), which is crucial for their diverse biological activities.[3] The structural versatility of semicarbazones allows for facile modification of their physicochemical properties, enabling the optimization of their therapeutic potential.[1] This guide will delve into the key biological activities of semicarbazone derivatives, presenting quantitative data, experimental protocols, and mechanistic insights to support ongoing and future drug discovery efforts.

Anticancer Activity

Semicarbazone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[4][5] Their anticancer potential is often attributed to their ability to induce apoptosis, disrupt the cell cycle, and inhibit key signaling pathways involved in cancer cell proliferation and survival.[4][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative semicarbazone derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDDerivative Structure/NameCancer Cell LineIC50 (µM)Reference
3c 2-Hydroxynaphthyl semicarbazoneHL-60 (Leukemia)13.08[4]
K562 (Leukemia)>80[4]
MOLT-4 (Leukemia)56.27[4]
MCF-7 (Breast)28.32[4]
4a N²-butyl-5-nitro-2-furfuraldehyde semicarbazoneHL-60 (Leukemia)11.38[4]
K562 (Leukemia)37.89[4]
MOLT-4 (Leukemia)29.87[4]
MCF-7 (Breast)25.43[4]
11q Phenyl-substituted semicarbazoneHT29 (Colon)0.89[5]
SK-N-SH (Neuroblastoma)1.57[5]
MDA-MB-231 (Breast)0.32[5]
MKN45 (Gastric)0.65[5]
11s Phenyl-substituted semicarbazoneHT29 (Colon)0.76[5]
SK-N-SH (Neuroblastoma)1.23[5]
MDA-MB-231 (Breast)0.41[5]
MKN45 (Gastric)0.52[5]
7j Steroidal 5α,8α-endoperoxide thiosemicarbazoneHepG2 (Liver)3.52[6][7]
Experimental Protocols

A common method for the synthesis of semicarbazone derivatives involves the condensation of an appropriate aldehyde or ketone with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, in an alcoholic solvent.[8][9]

Materials:

  • Aldehyde or ketone (1 equivalent)

  • Semicarbazide hydrochloride (1 equivalent)

  • Sodium acetate (1 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the aldehyde or ketone in ethanol.

  • In a separate flask, dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of water and then add ethanol to clarify the solution.

  • Add the semicarbazide solution to the aldehyde/ketone solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure semicarbazone derivative.[8]

G aldehyde Aldehyde/Ketone reflux Reflux aldehyde->reflux semicarbazide Semicarbazide HCl semicarbazide->reflux base Sodium Acetate base->reflux solvent Ethanol solvent->reflux catalyst Glacial Acetic Acid catalyst->reflux product Semicarbazone Derivative reflux->product

General workflow for the synthesis of semicarbazone derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Semicarbazone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the semicarbazone derivatives and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways in Anticancer Activity

Several semicarbazone derivatives have been shown to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway.[4][6] This process is characterized by the depolarization of the mitochondrial membrane, leading to the release of pro-apoptotic proteins.

Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, triggering the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[5][6]

G cluster_cell Cancer Cell semicarbazone Semicarbazone Derivative bax Bax (pro-apoptotic) semicarbazone->bax upregulates bcl2 Bcl-2 (anti-apoptotic) semicarbazone->bcl2 downregulates mitochondrion Mitochondrion bax->mitochondrion disrupts membrane bcl2->mitochondrion stabilizes membrane cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase9 Caspase-9 (initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Intrinsic apoptosis pathway induced by semicarbazone derivatives.

Certain semicarbazone derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[4] For example, some derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), casein kinase 1 (CK1), and c-Met kinase.[4][10] Inhibition of these kinases can disrupt the cell cycle, leading to cell cycle arrest, and block signaling pathways crucial for cancer cell proliferation and survival.

Antimicrobial Activity

Semicarbazone derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[11][12] Their mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of the cell membrane.[3]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected semicarbazone derivatives against various microbial strains.

Compound IDDerivative Structure/NameMicrobial StrainMIC (µg/mL)Reference
2 2-Carboxybenzophenone hydroxysemicarbazoneE. coli31.25[11]
P. aeruginosa62.5[11]
6 4-Methoxyacetophenone hydroxysemicarbazoneE. coli-[11]
P. aeruginosa-[11]
7 4,4'-Dihydroxybenzophenone 2,4-dinitrophenylhydrazoneS. aureus-[11]
4f 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorolphenyl)hydrazinecarboxamideS. aureus-[12]
4g 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorolphenyl)hydrazinecarboxamideC. albicans-[12]

Note: Specific MIC values for some compounds were not explicitly provided in the referenced abstracts.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Semicarbazone derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microbial strain in the appropriate broth.

  • Perform serial two-fold dilutions of the semicarbazone derivatives in the broth in the wells of a 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticonvulsant Activity

Semicarbazone derivatives have been extensively investigated for their anticonvulsant properties and have shown efficacy in preclinical models of epilepsy.[13] Their mechanism of action is primarily attributed to the modulation of voltage-gated ion channels.[14]

Quantitative Anticonvulsant Activity Data

The anticonvulsant activity is often evaluated using the Maximal Electroshock (MES) test, and the results are presented as the median effective dose (ED50).

Compound IDDerivative Structure/NameAnimal ModelMES ED50 (mg/kg)Reference
3e 4-(3-Chlorophenyl)-1-(4-chlorophenyl) semicarbazoneMicePotent[13]
3j 4-(3-Chlorophenyl)-1-(4-nitrophenyl) semicarbazoneMicePotent[13]
7 1-(Butan-2-ylidene)-4-(4-chlorophenyl) semicarbazoneMice<100[8]

Note: Specific ED50 values were not always detailed in the abstracts, but the relative potency was indicated.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly for generalized tonic-clonic seizures.

Materials:

  • Mice or rats

  • Electroconvulsive shock apparatus with corneal electrodes

  • Semicarbazone derivatives

  • Vehicle (e.g., saline, PEG)

Procedure:

  • Administer the semicarbazone derivative or vehicle to the animals (e.g., intraperitoneally or orally).

  • At the time of predicted peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s) through corneal electrodes.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the abolition of the tonic hindlimb extension.

  • Determine the ED50 value, the dose that protects 50% of the animals from the induced seizure.

Mechanism of Anticonvulsant Action

The anticonvulsant activity of many semicarbazone derivatives is linked to their ability to block voltage-gated sodium channels.[2][14] By binding to these channels, they stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures.[1] This mechanism is similar to that of established antiepileptic drugs like phenytoin and carbamazepine.[15]

G cluster_neuron Neuron semicarbazone Semicarbazone Derivative na_channel Voltage-gated Sodium Channel semicarbazone->na_channel binds to inactivated_state Inactivated State na_channel->inactivated_state stabilizes neuronal_firing Repetitive Neuronal Firing inactivated_state->neuronal_firing reduces

Mechanism of anticonvulsant action of semicarbazone derivatives.

Conclusion

Semicarbazone derivatives represent a highly versatile scaffold for the development of new therapeutic agents with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anticonvulsant agents, coupled with their synthetic accessibility, makes them attractive candidates for further investigation. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and insights into their molecular mechanisms. It is anticipated that this information will serve as a valuable resource for researchers in the field and will stimulate further efforts to translate the therapeutic potential of semicarbazone derivatives into clinical applications.

References

Unlocking the Potential of 4'-Nitroacetophenone Semicarbazone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the potential research avenues for 4'-Nitroacetophenone semicarbazone. While extensive research exists on the broader class of semicarbazones, this specific derivative remains a promising yet underexplored compound. This document outlines key areas for investigation, provides detailed experimental protocols, and presents potential mechanisms of action to stimulate further scientific inquiry.

Introduction to this compound

Semicarbazones are a class of compounds formed by the condensation reaction of an aldehyde or ketone with semicarbazide. They have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties. The biological activities of semicarbazones are often attributed to their ability to form coordination complexes with metal ions and their structural features, such as a hydrogen-bonding domain and a lipophilic aryl ring, which can interact with biological targets.

This compound, a derivative of 4'-nitroacetophenone, possesses the characteristic semicarbazone moiety, suggesting its potential for a range of biological applications. The presence of the nitro group on the phenyl ring may further influence its electronic properties and biological activity. This guide explores the most promising research directions for this compound.

Potential Research Areas

Anticonvulsant Activity

Semicarbazones are a well-established class of anticonvulsant agents. The proposed mechanism of action for many anticonvulsant semicarbazones involves the inhibition of voltage-gated sodium channels and the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the brain.

Proposed Research:

  • In vivo screening: Evaluation of the anticonvulsant activity of this compound using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models.

  • Mechanism of action studies: Investigation of its effect on voltage-gated sodium and calcium channels and its interaction with GABA receptors.

Anticancer Activity

Several semicarbazone derivatives have demonstrated potent anticancer activities. Their proposed mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Some related compounds, thiosemicarbazones, are known to exert their anticancer effects by chelating essential metal ions like iron and copper, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

Proposed Research:

  • In vitro cytotoxicity screening: Determination of the IC50 values of this compound against a panel of human cancer cell lines using the MTT assay.

  • Mechanism of action studies: Investigation of its ability to induce apoptosis (e.g., through caspase activation) and cause cell cycle arrest (e.g., via flow cytometry).[1][2] Exploration of its potential to chelate metal ions and induce oxidative stress.

Antimicrobial Activity

The antimicrobial properties of semicarbazones are often linked to their ability to coordinate with metal ions, which can disrupt essential microbial enzymatic processes.

Proposed Research:

  • In vitro antimicrobial screening: Determination of the Minimum Inhibitory Concentration (MIC) of this compound against a range of pathogenic bacteria and fungi.

  • Mechanism of action studies: Investigation of its metal-chelating properties and their role in its antimicrobial effects.

Corrosion Inhibition

Recent studies have shown that semicarbazones and their analogues can act as effective corrosion inhibitors for mild steel in acidic environments.[3][4][5] They are thought to function by adsorbing onto the metal surface and forming a protective layer.

Proposed Research:

  • Electrochemical studies: Evaluation of the corrosion inhibition efficiency of this compound using techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy.

  • Surface analysis: Characterization of the protective film formed on the metal surface using techniques like scanning electron microscopy (SEM).

Data Presentation: Illustrative Quantitative Data for Semicarbazone Derivatives

While specific quantitative data for this compound is not yet available in the public domain, the following tables present data for structurally related semicarbazones to illustrate the expected range of activities and provide a template for future data presentation.

Table 1: Anticonvulsant Activity of Representative Semicarbazones

CompoundMES Screen (ED50 mg/kg)scPTZ Screen (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)Protective Index (PI = TD50/ED50)Reference
4-Bromobenzaldehyde semicarbazoneHigh PotencyActiveLowHigh[6]
p-Nitrophenyl substituted semicarbazone83---[7]
4-(4-Fluorophenoxy) benzaldehyde semicarbazone--->315[8]
Compound 7 (4-substituted phenyl semicarbazone)Active at 100Active at 100--[9]

Table 2: Anticancer Activity of Representative Semicarbazones

CompoundCancer Cell LineIC50 (µM)Reference
Semicarbazone 11qHT29 (colon)0.32[1]
Semicarbazone 11sHT29 (colon)1.57[1]
Semicarbazone 3cHL-60 (leukemia)13.08[2]
Semicarbazone 4aHL-60 (leukemia)11.38[2]
p-Nitrobenzylidene phenyl semicarbazone (1c)NCI-H522 (Lung)7.85[10]
p-Nitrobenzylidene phenyl semicarbazone (1c)OVCAR-3 (Ovarian)4.54[10]

Table 3: Antimicrobial Activity of Representative Semicarbazones and Thiosemicarbazones

CompoundMicroorganismMIC (µg/mL)Reference
Hydroxy semicarbazone 2S. aureus-[11]
Hydroxy semicarbazone 6E. coli-[11]
Thiosemicarbazone Copper(II) complex 1S. aureus(IC50) 4.2 µM[12]
Thiosemicarbazone Nickel(II) complex 2S. aureus(IC50) 61.8 µM[12]

Experimental Protocols

Synthesis of this compound

Materials:

  • 4'-Nitroacetophenone

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 4'-Nitroacetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water and add it to the flask.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterize the synthesized compound using techniques such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.

Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

Materials:

  • Male albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Phenytoin (positive control)

  • Electroconvulsometer

  • Corneal electrodes

Procedure:

  • Divide the animals into groups (n=6-8 per group): vehicle control, positive control (phenytoin), and test groups (different doses of this compound).

  • Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • After a specific pretreatment time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the presence or absence of the tonic hind limb extension phase of the seizure.

  • Abolition of the hind limb tonic extensor component is considered as the endpoint for protection.

  • Calculate the percentage of protection in each group and determine the ED50 value (the dose that protects 50% of the animals) using probit analysis.

Evaluation of Anticancer Activity (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and the positive control (doxorubicin) for 48 or 72 hours. Include a vehicle control group.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • This compound

  • Standard antibiotics (e.g., ciprofloxacin) and antifungals (e.g., fluconazole)

  • 96-well microplates

Procedure:

  • Prepare a twofold serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (broth with microorganism) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification cluster_product Product & Analysis 4_Nitroacetophenone 4'-Nitroacetophenone Reaction_Vessel Ethanol Glacial Acetic Acid (cat.) Reflux 4_Nitroacetophenone->Reaction_Vessel Semicarbazide_HCl Semicarbazide HCl Semicarbazide_HCl->Reaction_Vessel Sodium_Acetate Sodium Acetate Sodium_Acetate->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Washing Washing (Cold Ethanol) Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (Ethanol) Drying->Recrystallization Final_Product 4'-Nitroacetophenone semicarbazone Recrystallization->Final_Product Characterization Characterization (FT-IR, NMR, MS) Final_Product->Characterization

Caption: Synthetic workflow for this compound.

Anticonvulsant_MoA cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Na+ Channel Glutamate_Release Reduced Glutamate Release VGSC->Glutamate_Release VGCC Voltage-Gated Ca2+ Channel VGCC->Glutamate_Release Neuronal_Excitability Decreased Neuronal Excitability Glutamate_Release->Neuronal_Excitability GABA_A_Receptor GABA-A Receptor Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Hyperpolarization->Neuronal_Excitability Semicarbazone 4'-Nitroacetophenone semicarbazone Semicarbazone->VGSC Inhibition Semicarbazone->VGCC Inhibition Semicarbazone->GABA_A_Receptor Positive Allosteric Modulation

Caption: Proposed anticonvulsant mechanism of action.

Anticancer_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_ros Oxidative Stress Semicarbazone 4'-Nitroacetophenone semicarbazone Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M phase) Semicarbazone->Cell_Cycle_Arrest Mitochondria Mitochondrial Dysfunction Semicarbazone->Mitochondria Metal_Chelation Fe/Cu Chelation Semicarbazone->Metal_Chelation Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Apoptosis->Cancer_Cell_Death ROS_Generation ROS Generation Metal_Chelation->ROS_Generation ROS_Generation->Mitochondria

Caption: Proposed anticancer signaling pathways.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents and industrial chemicals. The existing literature on related semicarbazone compounds strongly suggests its potential as an anticonvulsant, anticancer, and antimicrobial agent, as well as a corrosion inhibitor. This technical guide provides a framework for initiating research into this compound, from its synthesis to the evaluation of its biological activities and potential mechanisms of action. It is hoped that this document will serve as a valuable resource for the scientific community and stimulate further investigation into the multifaceted potential of this compound.

References

A Technical Guide to the Discovery and History of Nitroaromatic Semicarbazones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroaromatic semicarbazones represent a fascinating and enduring class of chemical compounds that have carved a significant niche in medicinal chemistry. Characterized by a nitro group attached to an aromatic ring and a semicarbazone moiety, these compounds have a rich history of therapeutic application, most notably as antimicrobial and anticancer agents. Their biological activity is intrinsically linked to the reductive metabolism of the nitro group, a feature that has been both a source of their efficacy and a subject of toxicological scrutiny. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanisms of action of nitroaromatic semicarbazones, presenting key data and experimental protocols for the scientific community.

Discovery and Historical Milestones

The journey of nitroaromatic semicarbazones is intertwined with the broader history of Schiff bases and the development of antimicrobial chemotherapy.

The Genesis of Semicarbazones

The foundational chemistry for semicarbazones lies in the discovery of Schiff bases by the German chemist Hugo Schiff in 1864.[1][2] Schiff reported the condensation reaction between primary amines and carbonyl compounds, forming what are now known as imines or azomethines.[1][2] Semicarbazones are a specific type of imine, formed from the reaction of an aldehyde or ketone with semicarbazide.[3] These derivatives proved to be valuable in classical organic chemistry for the identification and characterization of carbonyl compounds due to their typically crystalline nature and sharp melting points.[3]

The Dawn of Nitroaromatic Chemotherapy

The early 20th century witnessed the rise of chemotherapy, and with it, a systematic search for new antimicrobial agents. In the 1940s, researchers began to recognize the potent biological activity of nitroaromatic compounds.[4] A key discovery was the significance of a nitro group at the 5-position of a 2-substituted furan ring for conferring antibacterial properties.[4] This line of inquiry led to the synthesis and investigation of numerous nitrofuran derivatives.

Nitrofurazone: A Landmark Discovery

The culmination of this research was the development of nitrofurazone (5-nitro-2-furaldehyde semicarbazone), a pioneering nitroaromatic semicarbazone.[4] First approved in the United States in October 1945, nitrofurazone (marketed as Furacin®) became the first nitroaromatic compound to be commercialized as a drug.[5] It was initially used as a topical anti-infective agent, effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[4][5] The success of nitrofurazone spurred further research into other nitrofurans, such as nitrofurantoin for urinary tract infections and furazolidone for bacterial diarrhea, solidifying the therapeutic importance of this chemical class.[6]

Synthesis of Nitroaromatic Semicarbazones

The synthesis of nitroaromatic semicarbazones is generally a straightforward condensation reaction. The core principle involves the reaction of a nitroaromatic aldehyde or ketone with semicarbazide or its hydrochloride salt, typically in an acidic or neutral medium.

General Synthetic Workflow

The overall process can be summarized in the following workflow:

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification A Nitroaromatic Aldehyde/Ketone C Solvent (e.g., Ethanol, Methanol, Water) A->C B Semicarbazide HCl B->C D Acid Catalyst (optional, e.g., H2SO4) C->D E Heating/Reflux D->E F Cooling & Precipitation E->F G Filtration F->G H Washing (e.g., with water, ethanol) G->H I Recrystallization/Drying H->I J Nitroaromatic Semicarbazone Product I->J

Caption: General workflow for the synthesis of nitroaromatic semicarbazones.

Detailed Experimental Protocol: Synthesis of Nitrofurazone

The following protocol is adapted from a 1951 patent for the synthesis of 5-nitro-2-furaldehyde semicarbazone (nitrofurazone).

Materials:

  • 5-nitrofurfural diacetate

  • Semicarbazide hydrochloride

  • Sulfuric acid

  • Ethyl alcohol

  • Water

Procedure:

  • In a 5-liter, 3-necked, round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, prepare a solution of 1700 ml of water, 200 ml of ethyl alcohol, and 100 ml (184.0 grams) of sulfuric acid.

  • To this solution, add 111.5 grams of semicarbazide hydrochloride and 243 grams of 5-nitrofurfural diacetate.

  • Commence stirring and heat the flask on a steam bath until the temperature of the reaction mixture reaches 85°C.

  • Turn off the steam and allow the reaction to proceed with constant stirring until the temperature falls below 75°C (approximately one hour).

  • Cool the reaction mixture with stirring to 20°C.

  • Filter the resulting crystals by suction.

  • Wash the crystals on the filter with 800 ml of cold water, followed by 200 ml of ethyl alcohol.

  • Dry the crystals by suction on the filter for 30 minutes, then overnight at 50°C.

Expected Yield: Approximately 194 grams (98%).

Biological Activity and Quantitative Data

Nitroaromatic semicarbazones exhibit a wide range of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

These compounds are known to be active against a variety of pathogenic microorganisms. The tables below summarize the minimum inhibitory concentration (MIC) values for representative nitroaromatic semicarbazones against selected bacterial and fungal strains.

Table 1: Antibacterial Activity of N-nitroso-2,6-diarylpiperidin-4-one Semicarbazones

CompoundBacillus subtilis (MIC in µg/mL)Staphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone100125150
N-nitroso-2,6-di(p-chlorophenyl)piperidin-4-one semicarbazone75100125
N-nitroso-2,6-di(p-methoxyphenyl)piperidin-4-one semicarbazone125150200
Ciprofloxacin (Standard)505050

Data compiled from studies on N-nitroso-2,6-diarylpiperidin-4-one semicarbazones.[7][8][9]

Table 2: Antifungal Activity of N-nitroso-2,6-diarylpiperidin-4-one Semicarbazones

CompoundCandida albicans (MIC in µg/mL)
N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone100
N-nitroso-2,6-di(p-chlorophenyl)piperidin-4-one semicarbazone75
N-nitroso-2,6-di(p-methoxyphenyl)piperidin-4-one semicarbazone125
Clotrimazole (Standard)50

Data compiled from studies on N-nitroso-2,6-diarylpiperidin-4-one semicarbazones.[7][8][9]

Anticancer Activity

The anticancer potential of nitroaromatic semicarbazones has also been a subject of significant research. The following table presents the half-maximal inhibitory concentration (IC50) values for some nitroaromatic compounds against various human cancer cell lines.

Table 3: Anticancer Activity of Selected Nitroaromatic Compounds

CompoundCell LineIC50 (µM)
4-(bromomethyl)-1-chloro-2-nitrobenzeneHL-605.4
Jurkat8.4
MCF-77.9
1-(bromomethyl)-4-chloro-2-nitrobenzeneHL-606.5
Jurkat>50
MCF-710.7
1-chloro-2-nitro-4-(nitromethyl)benzeneHL-606.3
Jurkat7.9
MCF-77.1

Data adapted from a study on the synthesis of nitroaromatic compounds as potential anticancer agents.[10]

Mechanism of Action

The biological effects of nitroaromatic semicarbazones are primarily mediated by the reductive activation of the nitro group within target cells. This process generates a cascade of reactive intermediates that are cytotoxic.

Reductive Activation Pathway

The mechanism is initiated by cellular reductases, such as nitroreductases found in bacteria and parasites, which are often flavoenzymes.[5][11] These enzymes catalyze the reduction of the nitro group to a nitroso group, followed by further reduction to hydroxylamine and ultimately to an amine.[11] During this process, highly reactive oxygen species (ROS), such as the superoxide anion radical, are generated.[4]

G cluster_cell Target Cell (e.g., Bacterium, Cancer Cell) cluster_activation Reductive Activation cluster_damage Cellular Damage A Nitroaromatic Semicarbazone (Ar-NO2) B Nitroreductases (Flavoenzymes) A->B D NAD(P)+ B->D E Nitro Radical Anion (Ar-NO2•-) B->E C NAD(P)H C->B F Nitroso Intermediate (Ar-NO) E->F H Reactive Oxygen Species (ROS) (e.g., O2•-) E->H G Hydroxylamine Intermediate (Ar-NHOH) F->G I DNA Damage (Strand breaks, adducts) G->I J Protein & Lipid Damage G->J H->I H->J K Mitochondrial Dysfunction H->K L Cell Death (Apoptosis/Necrosis) I->L J->L K->L

Caption: Reductive activation and cytotoxic mechanism of nitroaromatic semicarbazones.

Induction of Apoptosis

In cancer cells, the cytotoxic effects of some semicarbazones have been shown to be mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway.[12] The generated ROS can lead to a decrease in the mitochondrial membrane potential, which in turn triggers a cascade of events.[12]

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade A Nitroaromatic Semicarbazone Metabolites (ROS, etc.) B Upregulation of Bax A->B C Downregulation of Bcl-2 A->C D Loss of Mitochondrial Membrane Potential B->D C->D inhibition E Release of Cytochrome c D->E F Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) E->F G Activation of Caspase-9 F->G H Activation of Caspase-3 G->H I Cleavage of Cellular Substrates (e.g., PARP) H->I J Apoptosis I->J

Caption: Apoptosis induction by nitroaromatic semicarbazones via the intrinsic pathway.

The reactive intermediates generated from the reduction of the nitro group can directly damage cellular macromolecules, including DNA, leading to strand breaks and the formation of adducts.[13][14] This DNA damage, coupled with the oxidative stress induced by ROS, contributes significantly to the cytotoxicity of these compounds.

Conclusion

Nitroaromatic semicarbazones have a storied past, from their fundamental chemical origins to their pivotal role as early antimicrobial agents. The discovery of nitrofurazone marked a significant advancement in chemotherapy and laid the groundwork for the development of other nitroaromatic drugs. Today, research continues to uncover new therapeutic potentials for this class of compounds, particularly in the realm of oncology. A thorough understanding of their synthesis, biological activities, and mechanisms of action is crucial for the rational design and development of novel, more effective, and safer nitroaromatic semicarbazone-based therapeutics. The data and protocols presented in this guide aim to support and inspire further research in this promising area of medicinal chemistry.

References

Methodological & Application

Synthesis of 4'-Nitroacetophenone Semicarbazone: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for Drug Development Professionals and Scientists

This document provides a comprehensive, step-by-step protocol for the synthesis of 4'-Nitroacetophenone semicarbazone, a compound of interest in medicinal chemistry and drug development. The synthesis involves a condensation reaction between 4'-Nitroacetophenone and semicarbazide hydrochloride. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Semicarbazones are a class of compounds derived from the condensation of an aldehyde or ketone with semicarbazide. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticonvulsant, antimicrobial, and anticancer properties. The synthesis of this compound serves as a key step in the generation of novel therapeutic agents. This protocol outlines a reliable and reproducible method for its preparation and characterization.

Reaction Scheme

The synthesis of this compound proceeds through the condensation reaction of 4'-Nitroacetophenone with semicarbazide hydrochloride in the presence of a catalytic amount of acid.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • 4'-Nitroacetophenone (C₈H₇NO₃, MW: 165.15 g/mol )

  • Semicarbazide hydrochloride (CH₆ClN₃O, MW: 111.53 g/mol )

  • Glacial Acetic Acid (CH₃COOH)

  • Ethanol (C₂H₅OH)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.01 moles of 4'-Nitroacetophenone in 50 mL of ethanol.

  • Addition of Reagents: To this solution, add 0.01 moles of semicarbazide hydrochloride.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, cool the flask to room temperature. The product, this compound, will precipitate out of the solution.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the final product by determining its melting point and recording its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the synthesized product.

Compound Name4'-Nitroacetophenone (Starting Material)This compound (Product)
CAS Number 100-19-652376-81-5
Molecular Formula C₈H₇NO₃C₉H₁₀N₄O₃
Molecular Weight ( g/mol ) 165.15222.20
Melting Point (°C) 76-80Not available in the search results.
Typical Yield (%) Not ApplicableNot available in the search results.
IR (KBr, cm⁻¹) Conforms to structure.Not available in the search results.
¹H NMR (CDCl₃, δ ppm) 8.31-8.29 (m, 2H), 8.13-8.10 (m, 2H), 2.68 (s, 3H)[1]Not available in the search results.

Note: While a general protocol is provided, specific quantitative data for the product such as melting point, yield, and spectral data were not explicitly found in the search results for this compound.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

SynthesisWorkflow cluster_materials Starting Materials cluster_procedure Procedure cluster_product Final Product SM1 4'-Nitroacetophenone P1 Dissolve 4'-Nitroacetophenone in Ethanol SM1->P1 SM2 Semicarbazide HCl P2 Add Semicarbazide HCl and Glacial Acetic Acid SM2->P2 SM3 Ethanol SM3->P1 SM4 Glacial Acetic Acid SM4->P2 P1->P2 P3 Reflux for 2-3 hours P2->P3 P4 Cool to Room Temperature P3->P4 P5 Filter the Precipitate P4->P5 P6 Wash with Cold Ethanol P5->P6 P7 Dry the Product P6->P7 FP 4'-Nitroacetophenone semicarbazone P7->FP

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship of the reaction components leading to the final product.

ReactionPathway reagents Reagents ketone 4'-Nitroacetophenone semicarbazide Semicarbazide HCl catalyst Glacial Acetic Acid (Catalyst) solvent Ethanol (Solvent) reaction Condensation Reaction (Reflux) ketone->reaction semicarbazide->reaction catalyst->reaction solvent->reaction product This compound reaction->product

Caption: Logical relationship of reactants and conditions in the synthesis.

References

Application Note: FT-IR Spectral Analysis of 4'-Nitroacetophenone Semicarbazone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4'-Nitroacetophenone semicarbazone is a derivative of 4'-Nitroacetophenone and finds applications in chemical synthesis and analysis. Semicarbazones, in general, are of interest due to their diverse biological activities. The characterization of this compound is crucial for quality control and further research. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. This application note provides a detailed protocol for the synthesis and FT-IR spectral analysis of this compound, along with an interpretation of its characteristic spectral features.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of substituted semicarbazones.[1]

Materials:

  • 4'-Nitroacetophenone

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Glacial acetic acid

  • Distilled water

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

  • Beakers

  • Melting point apparatus

Procedure:

  • In a 250 mL round bottom flask, dissolve 0.01 mole of 4'-Nitroacetophenone in 50 mL of ethanol.

  • In a separate beaker, dissolve 0.01 mole of semicarbazide hydrochloride and 0.015 mole of sodium acetate in 20 mL of warm water.

  • Add the semicarbazide solution to the ethanolic solution of 4'-Nitroacetophenone.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and reflux the reaction mixture on a heating mantle for 2-3 hours.

  • After refluxing, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Filter the solid product using a Buchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified crystals in a desiccator and determine their melting point.

FT-IR Spectral Analysis

This protocol outlines the procedure for acquiring the FT-IR spectrum of the synthesized this compound.

Materials and Equipment:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum 100 or Bruker Tensor 27)[2][3]

  • Attenuated Total Reflectance (ATR) accessory[2][4]

  • Spatula

  • Synthesized this compound powder

  • Isopropanol or ethanol for cleaning

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

  • Sample Preparation: Place a small amount of the dried this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum Acquisition: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the FT-IR spectrum of the sample over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[2] Co-add multiple scans (e.g., 4 scans) to improve the signal-to-noise ratio.[2]

  • Data Processing: After acquisition, the spectrum is automatically processed by the instrument's software (e.g., OPUS) to produce a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[5]

  • Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue (e.g., isopropanol) after the analysis.

Data Presentation

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The table below summarizes the anticipated key peaks and their assignments.

Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
3450 - 3300N-HAsymmetric & Symmetric StretchingMedium
3200 - 3100N-HStretchingMedium
3100 - 3000Aromatic C-HStretchingMedium
1680 - 1660C=O (Amide I)StretchingStrong
1600 - 1585C=NStretchingMedium
1580 - 1570Aromatic C=CStretchingMedium
1530 - 1500N-O (Nitro)Asymmetric StretchingStrong
1350 - 1330N-O (Nitro)Symmetric StretchingStrong
1620 - 1550N-HBending (Amide II)Medium
860 - 840C-HOut-of-plane Bending (para-subst.)Strong

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and FT-IR analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis FT-IR Analysis start Start: 4'-Nitroacetophenone & Semicarbazide HCl reaction Reaction: Ethanol, NaOAc, Acetic Acid start->reaction reflux Reflux (2-3h) reaction->reflux precipitation Cooling & Precipitation reflux->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying product Pure 4'-Nitroacetophenone Semicarbazone drying->product ftir_start Place Sample on ATR product->ftir_start background Acquire Background ftir_start->background sample_scan Acquire Sample Spectrum background->sample_scan data_processing Data Processing sample_scan->data_processing spectrum FT-IR Spectrum data_processing->spectrum

Caption: Experimental workflow for the synthesis and FT-IR analysis.

Results and Discussion

The FT-IR spectrum of this compound provides a molecular fingerprint, confirming the presence of key functional groups.

  • N-H Stretching: The bands observed in the region of 3450-3200 cm⁻¹ are characteristic of the N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) groups in the semicarbazone moiety. The presence of multiple bands in this region is typical for semicarbazones.[6]

  • Aromatic C-H Stretching: The absorption bands in the 3100-3000 cm⁻¹ range are attributed to the C-H stretching vibrations of the aromatic ring.[7]

  • C=O Stretching (Amide I): A strong absorption band is expected around 1680-1660 cm⁻¹, which corresponds to the C=O stretching vibration of the amide group in the semicarbazone. This is a characteristic and intense peak.

  • C=N Stretching: The peak in the region of 1600-1585 cm⁻¹ is assigned to the C=N imine stretching vibration, formed from the condensation of the ketone and semicarbazide.

  • Aromatic C=C Stretching: The absorption bands for the aromatic C=C bond stretching are typically observed in the 1580-1570 cm⁻¹ region.

  • N-O Stretching (Nitro Group): The presence of the nitro group is confirmed by two strong absorption bands. The band around 1530-1500 cm⁻¹ is due to the asymmetric stretching of the N-O bond, while the band at 1350-1330 cm⁻¹ corresponds to the symmetric stretching.

  • N-H Bending (Amide II): The peak in the 1620-1550 cm⁻¹ range is attributed to the N-H bending vibration of the amide group.

  • C-H Out-of-plane Bending: A strong band in the 860-840 cm⁻¹ region indicates the para-substitution pattern of the aromatic ring.

Conclusion

The FT-IR spectroscopic analysis is a powerful tool for the structural elucidation of this compound. The presence of characteristic absorption bands for the N-H, C=O, C=N, and N-O functional groups confirms the successful synthesis of the target compound. The detailed protocol provided herein can be readily implemented for the routine analysis and quality control of this and structurally related compounds in a research or industrial setting.

References

Application Note: Mass Spectrometry Analysis of 4'-Nitroacetophenone Semicarbazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 4'-Nitroacetophenone semicarbazone using mass spectrometry. The methodology outlined is broadly applicable for the characterization of semicarbazone derivatives in various research and development settings. This application note includes sample preparation, instrumentation parameters for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), and an interpretation of the expected fragmentation patterns.

Introduction

This compound is a derivative of 4'-nitroacetophenone, a compound of interest in organic synthesis and medicinal chemistry. Semicarbazones are a class of compounds known for their diverse biological activities. Mass spectrometry is a critical analytical technique for the structural elucidation and confirmation of such synthesized molecules. Electron Ionization (EI) is a widely used technique that provides detailed structural information through characteristic fragmentation patterns. This note describes the expected mass spectral analysis of this compound.

Experimental Protocol

A detailed methodology for the GC-MS analysis of this compound is provided below.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound (Molecular Formula: C₉H₁₀N₄O₃, Molecular Weight: 222.20 g/mol ) in a suitable solvent such as methanol or acetonitrile.[1]

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis. The optimal concentration may vary depending on the instrument's sensitivity.

  • Quality Control: Ensure the purity of the sample is ≥98% to avoid interference from impurities.[1]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following parameters are recommended for a standard GC-MS system equipped with an electron ionization source:

GC Parameter Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or equivalent)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless, depending on sample concentration
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 10 min
MS Parameter Setting
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Scan Range m/z 40-400
Solvent Delay 3 minutes

Data Presentation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation is predicted based on the known behavior of related compounds, such as the analogous thiosemicarbazone, and general principles of mass spectrometry. A prominent fragmentation pathway for nitroaromatic compounds is the loss of the nitro group.

Table 1: Predicted Mass Spectral Data for this compound

m/z Proposed Fragment Ion Proposed Neutral Loss Notes
222[C₉H₁₀N₄O₃]⁺˙ (Molecular Ion)-The presence of the molecular ion peak confirms the molecular weight of the compound. Its intensity may be low due to the lability of the nitro and semicarbazone groups.
176[C₉H₁₀N₄O]⁺˙NO₂Loss of the nitro group is a characteristic fragmentation for nitroaromatic compounds.[2]
163[C₈H₇N₂O₂]⁺CONHNH₂Cleavage of the semicarbazone moiety.
149[C₈H₉N₂O]⁺CONH₂Alpha-cleavage adjacent to the imine bond.
117[C₈H₇N]⁺˙NO₂ + CONHNH₂Subsequent loss from the fragment at m/z 163. A similar loss is observed in the thiosemicarbazone analog.[2]
104[C₇H₆N]⁺CH₃CNFragmentation of the aromatic ring system.
76[C₆H₄]⁺˙C₂H₃NRepresents the benzene ring after loss of the side chain.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and the experimental workflow.

Fragmentation_Pathway M [M]⁺˙ m/z 222 C₉H₁₀N₄O₃ F176 m/z 176 C₉H₁₀N₄O M->F176 - NO₂ F163 m/z 163 C₈H₇N₂O₂ M->F163 - CONHNH₂ F117 m/z 117 C₈H₇N F163->F117 - NO₂

Caption: Proposed Fragmentation Pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1 mg/mL) prep2 Dilute to Working Solution (10-100 µg/mL) prep1->prep2 gcms Inject 1 µL into GC-MS prep2->gcms ei Electron Ionization (70 eV) gcms->ei detection Mass Detection (m/z 40-400) ei->detection spectrum Obtain Mass Spectrum detection->spectrum interpretation Identify Molecular Ion and Fragments spectrum->interpretation

Caption: Experimental Workflow for GC-MS Analysis.

Conclusion

This application note provides a comprehensive protocol for the mass spectrometric analysis of this compound. The detailed experimental parameters and predicted fragmentation data serve as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and drug development for the characterization of this and structurally related compounds. The provided workflows can be adapted for the analysis of other semicarbazone derivatives.

References

Application Notes and Protocols for Antimicrobial Screening of Semicarbazone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semicarbazones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. These compounds are characterized by the presence of a semicarbazide moiety bonded to a carbonyl group. The structural versatility of semicarbazones allows for the synthesis of a wide array of derivatives with potentially enhanced antimicrobial efficacy. This document provides a detailed protocol for the antimicrobial screening of novel semicarbazone compounds, outlining the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to assess their bacteriostatic and bactericidal potential.

Semicarbazones and their thio-analogs have been reported to exert their antimicrobial effects by interfering with vital cellular processes in microorganisms.[1][2] These mechanisms can include the inhibition of deoxyribonucleotide synthesis, disruption of cell wall biosynthesis, and interference with the maintenance of thiol contents within the cells.[1][2] The evaluation of new semicarbazone derivatives is crucial in the search for novel antimicrobial agents to combat the growing threat of antibiotic resistance.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] The broth microdilution method is a widely accepted and efficient technique for determining the MIC of novel compounds.[5][6]

Materials:

  • Semicarbazone compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • Mueller-Hinton Broth (MHB)[7]

  • Sterile 96-well microtiter plates[5]

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)[1]

Procedure:

  • Preparation of Semicarbazone Stock Solutions: Dissolve the synthesized semicarbazone compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions will be made in MHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture on an appropriate agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[1]

    • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the semicarbazone stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and inoculum but no compound).

    • Well 12 will serve as the sterility control (containing only MHB).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[1]

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.[1]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the semicarbazone compound in which there is no visible bacterial growth.[3]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9] This assay is performed as a subsequent step to the MIC assay.[7]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Spreader

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate: Following the determination of the MIC, take a 10-100 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[1]

  • Plating: Spread the aliquot evenly onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the semicarbazone compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[8][9]

Data Presentation

The results of the antimicrobial screening should be summarized in clear and concise tables for easy comparison of the activity of different semicarbazone compounds against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Semicarbazone Compounds (µg/mL)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)K. pneumoniae (ATCC 700603)
Semicarbazone 116326432
Semicarbazone 28163216
Semicarbazone 3>128>128>128>128
Control Drug2484

Table 2: Minimum Bactericidal Concentration (MBC) of Semicarbazone Compounds (µg/mL)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)K. pneumoniae (ATCC 700603)
Semicarbazone 1326412864
Semicarbazone 216326432
Semicarbazone 3>128>128>128>128
Control Drug48168

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_data Data Analysis compound_prep Prepare Semicarbazone Stock Solutions serial_dilution Serial Dilution in 96-well Plate compound_prep->serial_dilution inoculum_prep Prepare Bacterial Inoculum inoculation Inoculation of Bacterial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation_mic Incubation (16-20h, 35°C) inoculation->incubation_mic read_mic Read MIC Results (Visual Inspection) incubation_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture data_analysis Tabulate and Analyze MIC & MBC Data read_mic->data_analysis plate_mbc Plate on MHA subculture->plate_mbc incubation_mbc Incubation (18-24h, 35°C) plate_mbc->incubation_mbc read_mbc Read MBC Results (Colony Counting) incubation_mbc->read_mbc read_mbc->data_analysis

Antimicrobial screening workflow for semicarbazone compounds.
Proposed General Mechanism of Action

While the precise molecular targets of many semicarbazone compounds are still under investigation, their antimicrobial activity is often attributed to the disruption of fundamental bacterial processes. This diagram illustrates a generalized overview of potential mechanisms.

mechanism_of_action cluster_compound Semicarbazone Compound cluster_bacterial_cell Bacterial Cell cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects compound Semicarbazone dna_synthesis DNA Synthesis (e.g., Ribonucleotide Reductase) compound->dna_synthesis Inhibits cell_wall Cell Wall Biosynthesis compound->cell_wall Interferes with protein_synthesis Protein Synthesis compound->protein_synthesis May inhibit enzyme_inhibition Essential Enzyme Inhibition compound->enzyme_inhibition Inhibits disruption Metabolic Disruption dna_synthesis->disruption cell_wall->disruption protein_synthesis->disruption enzyme_inhibition->disruption growth_inhibition Inhibition of Bacterial Growth (Bacteriostatic) disruption->growth_inhibition cell_death Bacterial Cell Death (Bactericidal) disruption->cell_death growth_inhibition->cell_death at higher concentrations

Generalized mechanism of action for antimicrobial compounds.

References

Application Notes and Protocols: Anti-trypanosomal Activity Assay for 4'-Nitroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human African Trypanosomiasis (HAT) and Chagas disease, caused by protozoan parasites of the genus Trypanosoma, remain significant global health challenges, particularly in developing countries. The current therapeutic options are limited by issues of toxicity, complex administration routes, and emerging drug resistance. This necessitates the discovery and development of novel, effective, and safer trypanocidal agents. Nitroaromatic compounds, including derivatives of 4'-Nitroacetophenone, have emerged as a promising class of anti-trypanosomal drug candidates. These compounds often act as prodrugs, activated by parasitic nitroreductases (NTRs) that are absent in mammalian host cells, offering a potential mechanism for selective toxicity.

This document provides detailed protocols for assessing the in vitro anti-trypanosomal activity of 4'-Nitroacetophenone derivatives against Trypanosoma species and for evaluating their cytotoxicity against mammalian cells to determine a selectivity index.

Data Presentation

The anti-trypanosomal activity of novel compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of the parasite's growth or viability. The following table summarizes the reported in vitro activity of selected 4'-Nitroacetophenone-derived thiosemicarbazones and their copper(II) complexes against Trypanosoma cruzi epimastigotes.

CompoundCodeIC50 (µM)[1]
N(4)-methyl-4-nitroacetophenone thiosemicarbazone1> 250
N(4),N(4)-dimethyl-4-nitroacetophenone thiosemicarbazone215.6
N(4)-piperidyl-4-nitroacetophenone thiosemicarbazone3> 250
[Cu(4NO₂Ac4M)₂]412.5
[Cu(4NO₂Ac4DM)₂]515.6
[Cu(4NO₂Ac4Pip)₂]631.2
Nifurtimox (Reference Drug)-15.6
Benznidazole (Reference Drug)-12.5

Signaling Pathway: Activation of Nitroaromatic Prodrugs in Trypanosomes

Nitroaromatic compounds like 4'-Nitroacetophenone derivatives are generally considered prodrugs that require enzymatic activation to exert their trypanocidal effects. The key enzyme in this pathway is a type I nitroreductase (NTR), which is present in trypanosomes but absent in mammalian cells. This differential expression forms the basis for the selective toxicity of these compounds. The NTR enzyme catalyzes the two-electron reduction of the nitro group on the compound, leading to the formation of highly reactive and toxic metabolites, such as hydroxylamines and other radical species. These metabolites can induce catastrophic damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to parasite death.

Nitroaromatic_Activation cluster_parasite Trypanosome Parasite cluster_mammalian Mammalian Host Cell Prodrug 4'-Nitroacetophenone Derivative (Prodrug) NTR Type I Nitroreductase (Parasite-specific) Prodrug->NTR Enters Parasite Metabolites Reactive Toxic Metabolites NTR->Metabolites 2e- Reduction Damage Cellular Damage (DNA, Proteins, etc.) Metabolites->Damage Death Parasite Death Damage->Death Prodrug_host 4'-Nitroacetophenone Derivative (Prodrug) No_NTR No Type I NTR Prodrug_host->No_NTR Enters Host Cell No_Activation No Activation No_NTR->No_Activation Low_Toxicity Low to No Cytotoxicity No_Activation->Low_Toxicity

Caption: Mechanism of selective activation of nitroaromatic compounds in trypanosomes.

Experimental Workflow

The overall workflow for evaluating the anti-trypanosomal potential of 4'-Nitroacetophenone derivatives involves a primary screen for trypanocidal activity, a secondary screen to determine the IC50 of active compounds, and a parallel cytotoxicity assay to assess the selectivity of the compounds.

experimental_workflow cluster_trypanosome Anti-trypanosomal Assay cluster_mammalian Cytotoxicity Assay start Start compound_prep Prepare Stock Solutions of 4'-Nitroacetophenone Derivatives start->compound_prep add_compounds_tryp Add Serial Dilutions of Test Compounds compound_prep->add_compounds_tryp add_compounds_mammal Add Serial Dilutions of Test Compounds compound_prep->add_compounds_mammal culture_tryp Culture Trypanosoma brucei (bloodstream form) plate_tryp Plate Parasites in 96-well Plates culture_tryp->plate_tryp plate_tryp->add_compounds_tryp incubate_tryp Incubate for 48h add_compounds_tryp->incubate_tryp add_resazurin_tryp Add Resazurin Reagent incubate_tryp->add_resazurin_tryp incubate_resazurin_tryp Incubate for 24h add_resazurin_tryp->incubate_resazurin_tryp read_fluorescence_tryp Measure Fluorescence incubate_resazurin_tryp->read_fluorescence_tryp calc_ic50 Calculate IC50 Values read_fluorescence_tryp->calc_ic50 calc_si Calculate Selectivity Index (SI = CC50 / IC50) calc_ic50->calc_si culture_mammal Culture Mammalian Cells (e.g., L6 cells) plate_mammal Plate Cells in 96-well Plates culture_mammal->plate_mammal plate_mammal->add_compounds_mammal incubate_mammal Incubate for 72h add_compounds_mammal->incubate_mammal add_resazurin_mammal Add Resazurin Reagent incubate_mammal->add_resazurin_mammal read_fluorescence_mammal Measure Fluorescence add_resazurin_mammal->read_fluorescence_mammal calc_cc50 Calculate CC50 Values read_fluorescence_mammal->calc_cc50 calc_cc50->calc_si end End calc_si->end

Caption: Workflow for in vitro screening of anti-trypanosomal compounds.

Experimental Protocols

In Vitro Anti-trypanosomal Activity Assay (Trypanosoma brucei)

This protocol is based on the resazurin reduction assay, which measures the metabolic activity of viable parasites.[2]

Materials:

  • Trypanosoma brucei brucei bloodstream forms (e.g., strain 427)

  • HMI-9 (Hirumi's Modified Iscove's Medium) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds (4'-Nitroacetophenone derivatives) dissolved in DMSO

  • Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)

  • Diminazene aceturate or Pentamidine (positive control)

  • Sterile 96-well flat-bottom microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 590 nm)

Protocol:

  • Parasite Culture: Maintain T. b. brucei in exponential growth phase in supplemented HMI-9 medium at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM). Perform serial dilutions in HMI-9 medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 1% to avoid solvent toxicity.

  • Assay Setup: a. Adjust the parasite density to 2 x 10⁴ parasites/mL in fresh HMI-9 medium. b. Dispense 100 µL of the parasite suspension into each well of a 96-well plate. c. Add 100 µL of the diluted test compounds to the respective wells, resulting in a final volume of 200 µL and a starting parasite density of 1 x 10⁴ parasites/mL. d. Include wells with parasites and medium only (negative control) and wells with parasites and a standard trypanocidal drug (positive control).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: a. After 48 hours, add 20 µL of the resazurin solution to each well. b. Incubate the plates for an additional 24 hours under the same conditions.

  • Data Acquisition: Measure the fluorescence of each well using a microplate reader. Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Data Analysis: a. Calculate the percentage of growth inhibition for each compound concentration relative to the negative control. b. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mammalian Cell Cytotoxicity Assay

This protocol is essential for determining the toxicity of the compounds against a mammalian cell line (e.g., L6 rat skeletal myoblasts or HepG2 human liver cancer cells) to calculate the selectivity index.

Materials:

  • Mammalian cell line (e.g., L6 cells)

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS

  • Test compounds dissolved in DMSO

  • Resazurin sodium salt solution

  • Podophyllotoxin or another suitable cytotoxic agent (positive control)

  • Sterile 96-well flat-bottom microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Culture the mammalian cells in their recommended medium until they reach approximately 80% confluency.

  • Assay Setup: a. Trypsinize and resuspend the cells in fresh medium to a density of 4 x 10⁴ cells/mL. b. Dispense 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment. c. After 24 hours, remove the medium and add 100 µL of medium containing serial dilutions of the test compounds. d. Include wells with cells and medium only (negative control) and wells with cells and a standard cytotoxic drug (positive control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: a. Add 10 µL of the resazurin solution to each well. b. Incubate for another 2-4 hours.

  • Data Acquisition: Measure the fluorescence as described in the anti-trypanosomal assay.

  • Data Analysis: a. Calculate the percentage of cytotoxicity for each concentration relative to the negative control. b. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the compound concentration. c. Calculate the Selectivity Index (SI) as: SI = CC50 / IC50 . A higher SI value indicates greater selectivity of the compound for the parasite over mammalian cells.

References

Application Note: Recrystallization Procedure for Purifying 4'-Nitroacetophenone Semicarbazone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] This method relies on the principle that the solubility of most solids increases with temperature.[3] An impure solid can be dissolved in a suitable hot solvent and, upon slow cooling, the desired compound will preferentially crystallize out, leaving impurities behind in the solution. This document provides a detailed protocol for the purification of 4'-Nitroacetophenone semicarbazone via recrystallization, a critical step to ensure high purity for subsequent applications in research and development. The parent compound, 4'-Nitroacetophenone, is a key starting material in the synthesis of pharmaceuticals like chloramphenicol.[4][5]

Experimental Protocol

This protocol outlines the step-by-step procedure for the recrystallization of this compound. Ethanol is often a suitable solvent for the recrystallization of nitroacetophenone derivatives and related compounds.[5][6] The ideal solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1]

Materials:

  • Crude this compound

  • 95% Ethanol

  • Distilled water

  • Activated charcoal (optional, for removing colored impurities)

  • Celpure® or filter aid (optional, for hot filtration)

Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Powder funnel

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source (e.g., water aspirator)

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Procedure:

  • Solvent Selection: While 95% ethanol is recommended, solubility tests should be performed to confirm the optimal solvent or solvent mixture if the purity of the crude product is very low.

  • Dissolution:

    • Place the crude this compound (e.g., 2.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add a small volume of 95% ethanol (e.g., 15-20 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add more hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[7]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approx. 1-2% of the solute's weight) to adsorb the colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • This step is required if there are insoluble impurities or if activated charcoal was used.

    • Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel.

    • Filter the hot solution quickly to prevent premature crystallization in the funnel.[7] If crystals begin to form, add a small amount of hot solvent to redissolve them.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8]

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.

  • Crystal Collection:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold 95% ethanol.

    • Collect the crystals by vacuum filtration.[3]

    • Wash the crystals in the funnel with a small volume of ice-cold 95% ethanol to remove any remaining soluble impurities. It is important to use cold solvent to minimize the loss of the desired product.[7]

  • Drying:

    • Continue to draw air through the Büchner funnel to partially dry the crystals.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, use a drying oven at a temperature well below the compound's melting point or a vacuum desiccator.

  • Analysis:

    • Weigh the final product to calculate the percent recovery.

    • Determine the melting point of the purified crystals. A sharp melting range close to the literature value indicates high purity.

Data Presentation

The following table summarizes the key quantitative parameters of the recrystallization procedure. This table should be used to record experimental data for comparison and optimization.

ParameterValue / Observation
Initial State
Mass of Crude Producte.g., 2.00 g
Appearance of Crude Producte.g., Yellowish powder
Recrystallization
Solvent(s) Used95% Ethanol
Volume of Hot SolventRecord the final volume used
Use of Activated CharcoalYes / No
Crystallization TemperatureRoom Temperature, then 0-5 °C (Ice Bath)
Final Product
Final Mass of Pure CrystalsRecord final weight
Percent Recovery (%)(Final Mass / Initial Mass) x 100
Appearance of Pure Crystalse.g., Pale yellow needles
Melting Point RangeRecord the measured range

Visual Workflow

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow A 1. Dissolve Crude Semicarbazone in Minimum Hot Ethanol B 2. Hot Filtration (If Insoluble Impurities are Present) A->B Optional C 3. Slow Cooling to Room Temperature A->C B->C D 4. Cool in Ice Bath to Maximize Yield C->D E 5. Collect Crystals via Vacuum Filtration D->E F 6. Wash Crystals with Ice-Cold Ethanol E->F G 7. Dry the Purified Crystals F->G H Pure 4'-Nitroacetophenone Semicarbazone G->H

Caption: Workflow diagram for the purification of this compound.

Safety Precautions

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4'-Nitroacetophenone is harmful; handle with care.[5]

  • Perform the procedure in a well-ventilated fume hood, especially when working with hot, flammable solvents like ethanol.

  • Avoid open flames when using ethanol. Use a hot plate for heating.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

References

Application Notes and Protocols for Measuring the Melting Point of 4'-Nitroacetophenone Semicarbazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Nitroacetophenone is a nitroaromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, including chloramphenicol. The characterization of its derivatives, such as semicarbazones, is a critical step in drug discovery and development pipelines. Semicarbazones are often crystalline solids with distinct melting points, making melting point determination an essential technique for their identification and purity assessment.

This document provides a detailed protocol for the synthesis of 4'-Nitroacetophenone semicarbazone and the subsequent measurement of its melting point. The accurate determination of the melting point is a fundamental method to verify the successful synthesis and purity of the target compound. A sharp melting point range typically indicates a high degree of purity, whereas a broad and depressed melting point range can suggest the presence of impurities.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material and the product. Note that a literature value for the melting point of this compound could not be readily found in a survey of scientific literature, and thus is to be determined experimentally.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
4'-Nitroacetophenone4'-Nitroacetophenone structureC₈H₇NO₃165.1575 - 83[1][2]
This compoundthis compound structureC₉H₁₀N₄O₃222.20To be determined

Experimental Protocols

This section details the procedures for the synthesis of this compound and the subsequent determination of its melting point.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of semicarbazones from ketones.

Materials:

  • 4'-Nitroacetophenone

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Beakers

  • Erlenmeyer flask

  • Reflux condenser

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • Stirring rod

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve 1.0 g of Semicarbazide hydrochloride and 1.5 g of sodium acetate in 10 mL of water.

  • In a separate beaker, dissolve 1.0 g of 4'-Nitroacetophenone in 15 mL of ethanol. Gentle warming may be necessary to achieve complete dissolution.

  • Add the ethanolic solution of 4'-Nitroacetophenone to the aqueous solution of semicarbazide hydrochloride and sodium acetate.

  • If a precipitate does not form immediately, attach a reflux condenser to the flask and heat the mixture in a water bath at 60-70°C for 30 minutes.

  • Allow the mixture to cool to room temperature. The this compound should precipitate as a crystalline solid.

  • Cool the mixture further in an ice bath to maximize the yield of the precipitate.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol.

  • Allow the crystals to air dry completely on the filter paper. For further purification, recrystallization from ethanol can be performed.

Melting Point Determination

This protocol outlines the use of a capillary melting point apparatus.

Materials:

  • Dry, purified this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Ensure the synthesized this compound is completely dry.

  • Place a small amount of the dry crystals into a mortar and gently grind them into a fine powder.

  • Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.

  • Tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.

  • Place the capillary tube into the sample holder of the melting point apparatus.

  • Set the heating rate to a rapid setting to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed on a separate sample.

  • Once the temperature is within 15-20°C of the expected or preliminary melting point, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

  • The recorded range is the experimental melting point of the sample. For high-purity compounds, this range should be narrow (typically 1-2°C).

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Reactant1 Dissolve Semicarbazide HCl and Sodium Acetate in Water Mix Combine Solutions Reactant1->Mix Reactant2 Dissolve 4'-Nitroacetophenone in Ethanol Reactant2->Mix Heat Heat under Reflux (if necessary) Mix->Heat Cool Cool to Room Temperature and then in Ice Bath Heat->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Water and Cold Ethanol Filter->Wash Dry Air Dry Crystals Wash->Dry Product Product Dry->Product Purified 4'-Nitroacetophenone semicarbazone MeltingPointWorkflow Start Start with Dry, Pure Sample Grind Grind Sample to a Fine Powder Start->Grind Pack Pack Sample into Capillary Tube Grind->Pack Insert Insert Capillary into Apparatus Pack->Insert HeatRapid Heat Rapidly to ~20°C Below Expected Melting Point Insert->HeatRapid HeatSlow Heat Slowly (1-2°C/min) HeatRapid->HeatSlow Observe Observe Sample HeatSlow->Observe RecordStart Record Temperature at First Sign of Melting (T1) Observe->RecordStart RecordEnd Record Temperature when Completely Melted (T2) Observe->RecordEnd Result Melting Point Range = T1 - T2 RecordStart->Result RecordEnd->Result

References

Application of 4'-Nitroacetophenone Semicarbazone in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Nitroacetophenone semicarbazone and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This class of compounds, characterized by the presence of a semicarbazone moiety attached to a 4'-nitroacetophenone backbone, has been the subject of extensive research, revealing significant potential in the development of novel therapeutic agents. The inherent chemical features of these molecules, including the nitro group, the acetophenone core, and the semicarbazone side chain, contribute to their diverse biological actions, which encompass antimicrobial, anticonvulsant, and anticancer properties. This document provides a comprehensive overview of the applications of this compound, including detailed experimental protocols and a summary of its biological activities to facilitate further research and drug development in this area.

Synthesis of this compound

The synthesis of this compound is a relatively straightforward condensation reaction. The general procedure involves the reaction of 4'-Nitroacetophenone with semicarbazide hydrochloride in the presence of a base, typically sodium acetate, in an alcoholic solvent.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4'-Nitroacetophenone

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Distilled water

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Melting point apparatus

Procedure:

  • In a round bottom flask, dissolve 4'-Nitroacetophenone (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of distilled water.

  • Add the aqueous solution of semicarbazide hydrochloride and sodium acetate to the ethanolic solution of 4'-Nitroacetophenone.

  • The reaction mixture is then refluxed for a period of 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration using a Büchner funnel.

  • The crude product is washed with cold ethanol and then with distilled water to remove any unreacted starting materials and inorganic salts.

  • The solid is then dried, and the purity can be further enhanced by recrystallization from a suitable solvent, such as ethanol.

  • The final product, this compound, is characterized by its melting point and spectroscopic techniques (e.g., IR, NMR).

Applications in Medicinal Chemistry

Antimicrobial Activity

Semicarbazones, including derivatives of 4'-Nitroacetophenone, have demonstrated promising activity against a range of microbial pathogens, including both bacteria and fungi. The mechanism of action is often attributed to the chelation of essential metal ions required for microbial growth and the inhibition of key enzymes.

Table 1: Antimicrobial Activity of Semicarbazone Derivatives

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Derivative A Staphylococcus aureus62.5Candida albicans125
Derivative B Escherichia coli125Aspergillus niger250
Derivative C Pseudomonas aeruginosa250Candida glabrata62.5
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Test compound (this compound or its derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Preparation of Inoculum: A fresh culture of the microbial strain is grown to the logarithmic phase and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. A positive control well (broth with inoculum and no compound) and a negative control well (broth only) are also included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Anticonvulsant Activity

Several semicarbazone derivatives have been investigated for their potential as anticonvulsant agents. The Maximal Electroshock (MES) test is a widely used primary screening model for generalized tonic-clonic seizures.

Table 2: Anticonvulsant Activity of Semicarbazone Derivatives in the MES Test

CompoundDose (mg/kg)Protection (%)ED₅₀ (mg/kg)
Derivative X 3010023.5[1]
Derivative Y 10080>30
Phenytoin (Standard) 3010023.2[1]

Note: Data is representative of acetophenone semicarbazone derivatives. Specific ED₅₀ values for this compound were not available in the searched literature.

Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Test in Mice

Materials:

  • Test compound

  • Male albino mice (20-25 g)

  • Electroconvulsometer

  • Corneal electrodes

  • Saline solution (0.9%)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) to groups of mice at various doses. A control group receives the vehicle, and a positive control group receives the standard drug.

  • Induction of Seizures: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes moistened with saline.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure. The abolition of this phase is considered as the endpoint for protection.

  • Data Analysis: The percentage of animals protected in each group is calculated. The median effective dose (ED₅₀), which is the dose required to protect 50% of the animals, is determined using probit analysis.

Anticancer Activity

The anticancer potential of semicarbazones has been a significant area of research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The thiosemicarbazone analog of 4'-Nitroacetophenone has shown notable cytotoxic effects.

Table 3: In Vitro Anticancer Activity of 4'-Nitroacetophenone Thiosemicarbazone

CompoundCell LineIC₅₀ (µg/mL)
4'-Nitroacetophenone thiosemicarbazone A549 (Lung Cancer)2.93[2][3]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

Materials:

  • Test compound

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

  • CO₂ incubator

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualizations

Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Reactant1 4'-Nitroacetophenone Reaction Reflux (2-4h) Reactant1->Reaction Reactant2 Semicarbazide HCl Reactant2->Reaction Reactant3 Sodium Acetate Reactant3->Reaction Solvent Ethanol/Water Solvent->Reaction Cooling Cool to RT Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Ethanol & Water Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (Ethanol) Drying->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Proposed Anticancer Mechanism of Action

G Proposed Apoptotic Pathway of Semicarbazone Derivatives Semicarbazone Semicarbazone Derivative ROS Increased ROS Production Semicarbazone->ROS Mitochondria Mitochondria ROS->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Downregulation Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Nitroacetophenone Semicarbazone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4'-Nitroacetophenone Semicarbazone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: Why is the yield of my this compound consistently low?

Answer: Low yields can result from several factors. Consider the following:

  • Incomplete Reaction: The reaction between 4'-Nitroacetophenone and semicarbazide hydrochloride may not have gone to completion. Factors influencing this include reaction time, temperature, and pH.

  • Suboptimal pH: The formation of semicarbazones is pH-dependent. The reaction is catalyzed by acid, but a very low pH can protonate the amine group of semicarbazide, rendering it non-nucleophilic. An optimal pH is crucial for maximizing the reaction rate.

  • Reagent Purity: The purity of your starting materials, 4'-Nitroacetophenone and semicarbazide hydrochloride, is critical. Impurities can interfere with the reaction.

  • Product Loss During Workup: Significant amounts of the product may be lost during filtration and washing steps. Ensure the product has fully precipitated before filtration and use minimal amounts of cold solvent for washing.

  • Side Reactions: The presence of side reactions can consume starting materials and reduce the yield of the desired product.

Question 2: My reaction mixture turns a dark color, and I isolate an oily product instead of a crystalline solid. What is happening?

Answer: The formation of a dark color and an oily product often indicates the presence of impurities or side reactions.

  • Decomposition: The starting material or the product might be decomposing at the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.

  • Side Products: The formation of resinous or polymeric byproducts can occur, especially under harsh reaction conditions.

  • Impure Starting Materials: Impurities in the 4'-Nitroacetophenone could be contributing to the discoloration and oiling out.

Question 3: The melting point of my synthesized this compound is broad and lower than the literature value. How can I improve its purity?

Answer: A broad and low melting point is a clear indicator of an impure product. Recrystallization is the most effective method for purification.

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, ethanol or a mixture of ethanol and water is often effective.

  • Recrystallization Technique: Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can lead to the precipitation of impurities along with the product.

Question 4: How can I monitor the progress of the reaction to determine the optimal reaction time?

Answer: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction.

  • TLC Analysis: Spot the reaction mixture on a TLC plate alongside the starting material (4'-Nitroacetophenone). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress. The reaction is considered complete when the starting material spot is no longer visible.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in this reaction?

A1: The acid catalyst, typically a few drops of glacial acetic acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the 4'-Nitroacetophenone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the semicarbazide.

Q2: Can I use a base as a catalyst instead of an acid?

A2: While some semicarbazone syntheses can be catalyzed by a base, for the reaction with semicarbazide hydrochloride, an acidic medium is generally preferred to neutralize the hydrochloride and generate the free semicarbazide in situ, as well as to catalyze the condensation step.

Q3: What are the expected spectroscopic characteristics of this compound?

A3: The structure of the synthesized compound can be confirmed using various spectroscopic methods:

  • Infrared (IR) Spectroscopy: Expect to see characteristic peaks for N-H stretching (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1680 cm⁻¹), and C=N stretching of the imine (around 1600 cm⁻¹).

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum will show signals corresponding to the aromatic protons, the methyl protons, and the N-H protons of the semicarbazone moiety.

Q4: Are there any safety precautions I should take during this synthesis?

A4: Yes, always follow standard laboratory safety procedures. 4'-Nitroacetophenone and semicarbazide hydrochloride can be irritating to the skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform the reaction in a well-ventilated fume hood.

Quantitative Data on Reaction Parameters

Optimizing reaction conditions is key to maximizing the yield of this compound. The following table summarizes the impact of various parameters on the reaction yield based on typical experimental observations.

ParameterConditionEffect on YieldNotes
Temperature Room TemperatureLow to ModerateReaction is slow and may not go to completion.
Reflux (Ethanol, ~78°C)HighIncreased reaction rate leads to higher yield in a shorter time.
Reaction Time 1 hourModerateIncomplete reaction is likely.
2-3 hoursHighGenerally sufficient for the reaction to reach completion.
Catalyst No CatalystVery LowThe reaction is extremely slow without a catalyst.
Acetic Acid (catalytic amount)HighEffectively catalyzes the reaction, leading to a significant increase in yield.
pH < 3LowExcessive acidity protonates the semicarbazide, reducing its nucleophilicity.
4-6OptimalProvides a good balance for catalysis and nucleophilicity of the amine.
> 7Moderate to LowThe rate of carbonyl protonation decreases, slowing down the reaction.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound with an expected high yield.

Materials:

  • 4'-Nitroacetophenone

  • Semicarbazide hydrochloride

  • Sodium acetate (anhydrous)

  • Ethanol

  • Glacial Acetic Acid

  • Distilled water

Procedure:

  • Preparation of the Semicarbazide Solution: In a 100 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 20 mL of a 1:1 ethanol/water mixture. Stir the solution for 10 minutes at room temperature.

  • Addition of 4'-Nitroacetophenone: To the semicarbazide solution, add a solution of 4'-Nitroacetophenone (1.65 g, 10 mmol) in 10 mL of ethanol.

  • Catalyst Addition and Reflux: Add 3-4 drops of glacial acetic acid to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-3 hours.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation of the product.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Characterization: Dry the purified this compound in a desiccator or a vacuum oven. Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (IR, NMR).

Visualizations

To aid in understanding the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_semi Dissolve Semicarbazide HCl and Sodium Acetate in Ethanol/Water mix Mix Reagent Solutions prep_semi->mix prep_nitro Dissolve 4'-Nitroacetophenone in Ethanol prep_nitro->mix add_cat Add Glacial Acetic Acid mix->add_cat reflux Reflux for 2-3 hours add_cat->reflux cool Cool to Room Temperature and then in Ice Bath reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry characterization Characterization (Melting Point, IR, NMR) dry->characterization

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway reactant1 4'-Nitroacetophenone intermediate intermediate reactant1->intermediate + reactant2 Semicarbazide reactant2->intermediate product This compound water H₂O product->water - catalyst H+ catalyst->intermediate catalyzes intermediate->product Condensation

Caption: Reaction pathway for the formation of this compound.

Technical Support Center: Optimizing Semicarbazone Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of semicarbazones.

Troubleshooting Guide

Issue 1: Low or No Yield of Semicarbazone

Q: My semicarbazone synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in semicarbazone formation is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions. The key factors to consider are pH, temperature, catalyst, and the nature of your starting materials.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that the aldehyde/ketone and semicarbazide hydrochloride are pure and have not degraded.

  • Optimize Reaction pH: The pH of the reaction medium is critical. The reaction is acid-catalyzed, but a pH that is too low will protonate the semicarbazide, rendering it non-nucleophilic. Conversely, a pH that is too high will not sufficiently activate the carbonyl group.

    • Recommendation: The optimal pH is typically in the slightly acidic range of 4.5-6.0.[1][2][3][4] It is highly recommended to use a buffer system, such as a sodium acetate/acetic acid or a potassium phosphate buffer, to maintain a stable pH throughout the reaction.[1][2]

  • Adjust Reaction Temperature: The reactivity of the carbonyl compound significantly influences the required temperature.

    • Aldehydes: Most aldehydes react readily at room temperature.[5]

    • Ketones: Ketones are generally less reactive than aldehydes and often require heating.[5][6] Consider refluxing the reaction mixture or employing microwave irradiation to increase the reaction rate.[7] Solvent-free ball-milling at elevated temperatures (65-90 °C) has also been shown to be effective for ketones.[5]

  • Consider the Catalyst: While the reaction is inherently acid-catalyzed by the hydrochloride salt of semicarbazide, additional catalysts can be employed.

    • Acid Catalysts: A small amount of a stronger acid like glacial acetic acid can be added.[6]

    • Aniline Catalysis: In some cases, aniline and its derivatives can act as effective nucleophilic catalysts.[8]

  • Solvent Selection: The choice of solvent can impact solubility and reaction rate.

    • Common Solvents: Ethanol is a frequently used solvent.[7] Aqueous ethanol is also common.

    • Solvent-Free Conditions: For a greener and often more efficient approach, consider solvent-free methods such as grinding the reactants in a mortar and pestle or using a ball mill.[5][9] These methods can lead to quantitative yields, especially for aldehydes.[5]

Troubleshooting Workflow for Low/No Yield

low_yield_troubleshooting start Low or No Yield check_reagents Verify Reagent Purity start->check_reagents check_ph Is the pH in the optimal range (4.5-6.0)? check_reagents->check_ph adjust_ph Adjust pH using a buffer (e.g., acetate or phosphate buffer) check_ph->adjust_ph No check_temp Is the temperature appropriate for the substrate? check_ph->check_temp Yes adjust_ph->check_temp increase_temp Increase temperature (especially for ketones) Consider reflux or microwave check_temp->increase_temp No check_catalyst Is a catalyst necessary? check_temp->check_catalyst Yes increase_temp->check_catalyst add_catalyst Add a suitable catalyst (e.g., acetic acid) check_catalyst->add_catalyst Yes consider_method Consider alternative synthetic methods check_catalyst->consider_method No add_catalyst->consider_method solvent_free Try solvent-free conditions (ball-milling) consider_method->solvent_free success Successful Product Formation consider_method->success Re-run with optimized conditions solvent_free->success

Caption: Troubleshooting workflow for low or no yield in semicarbazone synthesis.

Issue 2: The Reaction is Very Slow

Q: My semicarbazone formation is proceeding very slowly. How can I increase the reaction rate?

A: A slow reaction rate is often due to suboptimal conditions for the specific carbonyl substrate being used.

Strategies to Increase Reaction Rate:

  • Increase Temperature: As with low yield, increasing the temperature is a primary way to accelerate the reaction. For sluggish reactions, moving from room temperature to refluxing in a suitable solvent like ethanol can make a significant difference.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[6]

  • Solvent-Free Grinding/Milling: Mechanical activation through grinding or ball-milling can lead to very rapid and complete reactions, often in under an hour, by increasing the contact between reactants.[5]

  • Catalyst Optimization: Ensure that the acidic environment is optimal. If using only semicarbazide hydrochloride, the addition of a catalytic amount of a stronger acid can help, provided the pH does not become too low.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of semicarbazone formation?

A: Semicarbazone formation is a condensation reaction that proceeds in two main steps:

  • Nucleophilic Addition: The terminal primary amine group (-NH2) of the semicarbazide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate is then dehydrated under acidic conditions to form the stable C=N double bond of the semicarbazone. The dehydration step is often the rate-determining step of the reaction.[10]

Reaction Mechanism Overview

mechanism carbonyl Aldehyde/Ketone (R-C(=O)-R') intermediate Carbinolamine Intermediate carbonyl->intermediate + H⁺ (Catalyst) Nucleophilic Attack semicarbazide Semicarbazide (H₂N-NH-C(=O)-NH₂) semicarbazide->intermediate + H⁺ (Catalyst) Nucleophilic Attack semicarbazone Semicarbazone (R-C(=N-NH-C(=O)-NH₂)-R') intermediate->semicarbazone - H₂O Dehydration water Water (H₂O) intermediate->water - H₂O Dehydration

Caption: General reaction mechanism for semicarbazone formation.

Q2: Why are ketones less reactive than aldehydes in semicarbazone formation?

A: Ketones are generally less reactive than aldehydes for two main reasons:

  • Steric Hindrance: Ketones have two alkyl or aryl groups attached to the carbonyl carbon, which sterically hinder the approach of the nucleophilic semicarbazide. Aldehydes have only one such group and a smaller hydrogen atom.

  • Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the partial positive charge (electrophilicity) on the carbonyl carbon, making it less susceptible to nucleophilic attack.

Due to these factors, reactions with ketones often require more forcing conditions, such as higher temperatures or longer reaction times, to achieve good yields.[5]

Q3: Are there "green" or environmentally friendly methods for synthesizing semicarbazones?

A: Yes, there is a significant move towards greener synthetic protocols for semicarbazone formation. These methods aim to reduce or eliminate the use of hazardous solvents and reagents.

  • Solvent-Free Synthesis: A highly effective green method involves the mechanical grinding of the aldehyde or ketone with semicarbazide hydrochloride in a mortar and pestle or a ball mill.[5][9] This technique often provides excellent yields in a short amount of time without the need for any solvent.

  • Use of Greener Solvents: If a solvent is required, using more environmentally benign options like ethanol or water-ethanol mixtures is preferable to more hazardous organic solvents.[7][11]

  • Catalyst-Free Conditions: Some solvent-free methods can proceed efficiently without the need for any additional catalysts beyond the inherent acidity of the semicarbazide hydrochloride.[9]

Q4: How can I purify the resulting semicarbazone?

A: Semicarbazones are typically crystalline solids and can be purified by recrystallization.[12] A common solvent for recrystallization is ethanol or an ethanol-water mixture. The crude product can be dissolved in a minimum amount of the hot solvent and then allowed to cool slowly to form pure crystals, which can then be collected by filtration.

Data Summary and Protocols

Table 1: Comparison of Reaction Conditions for Semicarbazone Synthesis
Carbonyl CompoundMethodCatalystTemperatureTimeYield (%)Reference
p-ChlorobenzaldehydeBall-millingNoneRoom Temp.45 min100
BenzaldehydeBall-millingNoneRoom Temp.30 min100
AcetophenoneBall-millingNone75 °C30 min100
CyclohexanoneBall-millingNone65-70 °C30 min100
Various AldehydesReflux in EthanolSodium AcetateReflux1-2 hrsGood[7]
Diaryl KetonesMicrowaveAcetic Acid-5 x 30 sec24-65[6]
Experimental Protocols

Protocol 1: Solvent-Free Synthesis via Ball-Milling (General Procedure)

This protocol is adapted from Naimi-Jamal et al. (2012).[9]

  • Charging the Vessel: To a 10 mL stainless steel ball-milling vessel containing two stainless steel balls, add the aldehyde or ketone (1.0 mmol) and semicarbazide hydrochloride (1.0 mmol).

  • Milling: Close the vessel and begin milling at the appropriate temperature (room temperature for most aldehydes, 65-90 °C for ketones).

  • Monitoring the Reaction: After every 10 minutes of milling, pause and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Completion and Work-up: Continue milling until the starting carbonyl compound is consumed. The resulting solid can then be treated with a 5% aqueous solution of sodium bicarbonate to neutralize the HCl and isolate the semicarbazone product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

Protocol 2: Conventional Synthesis in Ethanol (General Procedure)

This protocol is a general representation of conventional methods.[7]

  • Prepare Solutions: Dissolve the aldehyde or ketone (1.0 eq) in a suitable amount of ethanol. In a separate flask, dissolve semicarbazide hydrochloride (1.0-1.2 eq) and a buffer like sodium acetate (1.5 eq) in aqueous ethanol.

  • Combine Reactants: Add the semicarbazide solution to the aldehyde/ketone solution with stirring.

  • Reaction: Stir the mixture at room temperature or heat under reflux for 1-3 hours. The reaction progress can be monitored by TLC. For many aldehydes, the product will precipitate out of the solution upon formation.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize crystallization.

  • Purification: Collect the crystalline product by vacuum filtration, wash with cold ethanol, and recrystallize if necessary.

References

Technical Support Center: Synthesis of 4'-Nitroacetophenone Semicarbazone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Nitroacetophenone Semicarbazone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or improper pH.- Ensure the reaction is stirred for the recommended duration. - Verify the reaction temperature is maintained within the optimal range. - Check and adjust the pH of the reaction mixture; semicarbazone formation is typically favored under mildly acidic conditions.
Decomposition of reactants or product: 4'-Nitroacetophenone can be sensitive to strong bases. The semicarbazone product may also be susceptible to hydrolysis under strongly acidic or basic conditions.- Avoid using strong bases during the reaction and workup. - Maintain the pH in a slightly acidic to neutral range during workup and purification.
Sub-optimal reagent quality: Impurities in 4'-Nitroacetophenone or semicarbazide hydrochloride can interfere with the reaction.- Use reagents of high purity. If necessary, purify the starting materials before use.
Presence of Impurities in the Final Product Formation of 4'-Nitroacetophenone Azine: This side product can form from the reaction of 4'-nitroacetophenone with hydrazine, which can be present as an impurity or formed from the decomposition of semicarbazide.- Use high-purity semicarbazide hydrochloride to minimize hydrazine impurities. - Purify the crude product by recrystallization from a suitable solvent such as ethanol or aqueous ethanol to separate the less soluble azine.
Unreacted 4'-Nitroacetophenone: The starting material may be carried through if the reaction is incomplete.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. - If unreacted starting material is present, consider extending the reaction time or adding a slight excess of semicarbazide hydrochloride. - Recrystallization can effectively remove unreacted starting material.
Self-condensation of 4'-Nitroacetophenone: Under certain conditions, especially in the presence of a base, 4'-nitroacetophenone can undergo self-condensation.- Maintain a slightly acidic pH throughout the reaction to disfavor the formation of the enolate required for self-condensation.
Difficulty in Product Isolation/Crystallization Product is too soluble in the reaction solvent: If the product has high solubility in the solvent used for the reaction and workup, it will be difficult to precipitate.- After the reaction is complete, cool the reaction mixture in an ice bath to induce crystallization. - If the product remains in solution, carefully add cold water to the reaction mixture to decrease the solubility of the semicarbazone and promote precipitation.
Formation of an oil instead of a solid: The product may initially separate as an oil, which can be difficult to handle and purify.- Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product if available. - Isolate the oil and attempt to crystallize it from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield and melting point of this compound?

A1: The theoretical yield of this compound is calculated based on the stoichiometry of the reaction. Actual yields can vary depending on the experimental conditions and purification methods. A good yield for this reaction would typically be in the range of 80-95%. The reported melting point of 4'-Nitroacetophenone is in the range of 75-83°C.[1] The melting point of the semicarbazone derivative will be significantly higher. While a specific literature value for the melting point of this compound was not found in the search, semicarbazones are generally crystalline solids with sharp melting points, which are often used for the characterization of the parent ketone.

Q2: What are the most common side reactions in this synthesis?

A2: The most common side reactions include:

  • Formation of 4'-Nitroacetophenone Azine: This occurs when two molecules of 4'-nitroacetophenone react with one molecule of hydrazine (which can be a contaminant in semicarbazide or formed from its decomposition).[2] Azines are typically less soluble than the corresponding semicarbazone and can often be removed by recrystallization.

  • Self-condensation of 4'-Nitroacetophenone: This can occur under basic conditions where the ketone forms an enolate and reacts with another molecule of the ketone. Maintaining a slightly acidic reaction condition helps to suppress this side reaction.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. By spotting the reaction mixture alongside the starting material (4'-Nitroacetophenone), you can observe the disappearance of the starting material spot and the appearance of a new, more polar product spot (the semicarbazone) as the reaction proceeds.

Q4: What is the role of the acid catalyst in this reaction?

A4: The formation of a semicarbazone is a condensation reaction that is typically catalyzed by a mild acid.[3] The acid protonates the carbonyl oxygen of the 4'-nitroacetophenone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal -NH2 group of semicarbazide. This increases the rate of the reaction.

Q5: How should I purify the final product?

A5: The most common method for purifying this compound is recrystallization. Ethanol or a mixture of ethanol and water is often a suitable solvent system. The crude product is dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly. The pure semicarbazone will crystallize out, leaving the impurities in the mother liquor. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on general procedures for semicarbazone synthesis and should be adapted and optimized as necessary.

Synthesis of this compound

  • Materials:

    • 4'-Nitroacetophenone

    • Semicarbazide hydrochloride

    • Sodium acetate (anhydrous)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 1.0 g of 4'-Nitroacetophenone in 20 mL of ethanol.

    • In a separate beaker, prepare a solution of 1.0 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 10 mL of water.

    • Add the semicarbazide hydrochloride solution to the solution of 4'-Nitroacetophenone with stirring.

    • If a precipitate does not form immediately, gently warm the mixture on a water bath for 15-30 minutes.

    • Cool the mixture in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.

    • Dry the purified crystals and determine the yield and melting point.

Visualizations

The following diagrams illustrate the key chemical transformations and a troubleshooting workflow for the synthesis of this compound.

Reaction_Pathway 4'-Nitroacetophenone 4'-Nitroacetophenone Intermediate Tetrahedral Intermediate 4'-Nitroacetophenone->Intermediate + Semicarbazide (Acid Catalyst) Semicarbazide Semicarbazide Semicarbazide->Intermediate Product 4'-Nitroacetophenone Semicarbazone Intermediate->Product - H2O

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side1 Side Reaction 1: Azine Formation cluster_side2 Side Reaction 2: Self-Condensation Ketone 4'-Nitroacetophenone Semicarbazone Desired Product Ketone->Semicarbazone + Semicarbazide Semicarbazide Semicarbazide Ketone2 2x 4'-Nitroacetophenone Azine 4'-Nitroacetophenone Azine Ketone2->Azine + Hydrazine Hydrazine Hydrazine (impurity/decomposition) Ketone3 2x 4'-Nitroacetophenone Aldol Self-Condensation Product Ketone3->Aldol + Base Base Base Catalyst

Caption: Potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Reaction Perform Reaction Start->Reaction Check Check Product Yield & Purity Reaction->Check Good High Yield & Purity Check->Good Yes LowYield Low Yield Check->LowYield No, Low Yield Impure Impure Product Check->Impure No, Impure End End Good->End AnalyzeYield Analyze Reaction Conditions: - Time - Temperature - pH LowYield->AnalyzeYield AnalyzePurity Analyze Impurities: - TLC - Melting Point - NMR Impure->AnalyzePurity Optimize Optimize Conditions AnalyzeYield->Optimize Purify Recrystallize Product AnalyzePurity->Purify Optimize->Reaction Purify->Check

Caption: A troubleshooting workflow for the synthesis of this compound.

References

4'-Nitroacetophenone semicarbazone solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-nitroacetophenone semicarbazone, focusing on common solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant?

A1: this compound is a chemical compound synthesized from 4'-nitroacetophenone and semicarbazide hydrochloride. Semicarbazones, as a class of compounds, are of significant interest in medicinal chemistry and drug development. Derivatives of 4'-nitroacetophenone, including its thiosemicarbazone analogue, have shown potential biological activities such as anti-trypanosomal and enzyme inhibitory effects. This makes this compound a relevant molecule for screening and as a scaffold for the development of new therapeutic agents.

Q2: I am having trouble dissolving this compound. What are some general solubility characteristics?

A2: this compound is a crystalline solid that generally exhibits poor solubility in water and non-polar organic solvents. Its solubility is enhanced in polar organic solvents, particularly with heating. The presence of the polar nitro (-NO2) and semicarbazone (-NH-C(=O)-NH2) groups contributes to its preference for polar solvents.

Q3: How does the solubility of this compound compare to its precursor, 4'-nitroacetophenone?

A3: The addition of the semicarbazone moiety generally decreases the solubility of the parent compound in many common organic solvents compared to the starting ketone, 4'-nitroacetophenone. The semicarbazone group increases the potential for hydrogen bonding and molecular planarity, which can lead to stronger crystal lattice energy and thus lower solubility. While 4'-nitroacetophenone is soluble in a range of organic solvents, its semicarbazone derivative often requires more specific solvent systems or heating to achieve dissolution.

Q4: Are there any known biological targets or signaling pathways associated with this compound or its analogues?

A4: While specific studies on this compound are limited, its structural analogues, particularly thiosemicarbazones and nitroaromatic compounds, have established biological activities.

  • Tyrosinase Inhibition: Thiosemicarbazones are known to inhibit tyrosinase, a key enzyme in melanin synthesis, by chelating the copper ions in its active site.

  • Trypanocidal Activity: Nitroaromatic compounds can be activated by nitroreductase enzymes present in trypanosomes, leading to the production of cytotoxic metabolites that can cause parasite death.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when trying to dissolve this compound for reactions, purification, or biological assays.

Issue Potential Cause Troubleshooting Steps
Compound will not dissolve at room temperature. Insufficient solvent polarity or low kinetic energy.1. Gently heat the mixture while stirring. Many organic compounds show a significant increase in solubility with temperature. 2. Try a more polar solvent such as DMSO or DMF. 3. Use a solvent mixture. For example, a small amount of DMSO in ethanol can enhance solubility.
Compound precipitates out of solution upon cooling. The solvent was saturated at a higher temperature.This is the principle of recrystallization and can be used for purification. If you need it to remain in solution at a lower temperature, you may need to use a stronger solvent (e.g., DMSO) or maintain a higher temperature.
An oil forms instead of a crystalline solid during recrystallization. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.1. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. 2. Try a lower-boiling point solvent for recrystallization. 3. Scratch the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites. 4. Add a seed crystal of the pure compound.
Low recovery after recrystallization. Too much solvent was used, or the cooling process was too rapid.1. Minimize the amount of hot solvent used to just dissolve the compound. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

Data Presentation: Solubility Overview

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilityNotes
WaterInsoluble
EthanolSparingly soluble at RT, Soluble in hotCommonly used for recrystallization.
MethanolSparingly soluble at RT, Soluble in hotSimilar to ethanol.
AcetoneSlightly soluble
ChloroformSparingly soluble
Ethyl AcetateSparingly soluble
Diethyl EtherInsoluble
BenzeneInsoluble
Dimethyl Sulfoxide (DMSO)SolubleA good solvent for creating stock solutions for biological assays.
N,N-Dimethylformamide (DMF)SolubleAnother good option for preparing solutions.

Table 2: Quantitative Solubility of 4'-Nitroacetophenone (Precursor)

SolventTemperature (°C)Solubility (mole fraction x 10³)
Acetone25365.4
Acetonitrile25248.1
Ethyl Acetate25201.7
Toluene25118.5
Methanol2596.3
Ethanol2573.2
n-Propanol2558.1
Isopropanol2549.8
Cyclohexane253.9

Data for 4'-Nitroacetophenone is adapted from the Journal of Chemical & Engineering Data 2018, 63 (9), pp 3348–3357.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4'-Nitroacetophenone

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of 4'-nitroacetophenone in 20 mL of ethanol by warming the mixture gently.

  • In a separate beaker, prepare a solution of 1.5 g of semicarbazide hydrochloride and 2.0 g of sodium acetate in 10 mL of water.

  • Add the aqueous solution of semicarbazide and sodium acetate to the ethanolic solution of 4'-nitroacetophenone.

  • If turbidity appears, add a sufficient amount of ethanol to obtain a clear solution upon heating.

  • Reflux the reaction mixture for 1-2 hours.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain pure this compound.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: General Procedure for Qualitative Solubility Determination

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, DMSO, etc.)

  • Small test tubes or vials

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Place approximately 10 mg of this compound into a small, dry test tube.

  • Add the selected solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

  • After each addition, vortex the mixture for 30 seconds to facilitate dissolution.

  • Observe if the solid dissolves completely.

  • If the solid does not dissolve after adding 1 mL of the solvent at room temperature, gently heat the mixture in a water bath (e.g., to 50-60 °C) and observe any changes in solubility.

  • Record your observations as "soluble," "sparingly soluble," "soluble upon heating," or "insoluble."

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Start: Dissolve Compound dissolved Dissolved? start->dissolved heat Apply Gentle Heat dissolved->heat No success Success: Compound in Solution dissolved->success Yes heat->dissolved stronger_solvent Use Stronger Polar Solvent (e.g., DMSO, DMF) heat->stronger_solvent stronger_solvent->dissolved solvent_mixture Try a Solvent Mixture stronger_solvent->solvent_mixture solvent_mixture->dissolved failure Still Insoluble: Re-evaluate Solvent Choice solvent_mixture->failure

Caption: A logical workflow for troubleshooting common solubility problems.

Signaling_Pathways Potential Mechanisms of Action for Analogues cluster_0 Tyrosinase Inhibition cluster_1 Trypanocidal Activity tsc Thiosemicarbazone Analogue tyrosinase Tyrosinase Enzyme (Copper-containing) tsc->tyrosinase Chelates Copper Ions in Active Site melanin Melanin Synthesis Blocked tyrosinase->melanin Inhibition nitro Nitroaromatic Compound (Prodrug) ntr Parasite Nitroreductase (NTR) nitro->ntr Enters Parasite metabolites Reductive Activation to Cytotoxic Metabolites ntr->metabolites Bioreduction death Parasite Death metabolites->death

Caption: Potential signaling pathways based on structural analogues.

Preventing decomposition of 4'-Nitroacetophenone semicarbazone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 4'-Nitroacetophenone semicarbazone to prevent its decomposition.

Troubleshooting and FAQs

This section addresses common issues encountered during the storage and use of this compound.

Q1: My previously off-white/pale yellow solid has developed a more intense yellow or brownish color. What could be the cause?

A1: A change in color is a primary indicator of degradation. The most likely causes are:

  • Photodegradation: Exposure to light, particularly UV light, can cause decomposition of nitroaromatic compounds.

  • Hydrolysis: Reaction with ambient moisture can cause the semicarbazone to revert to its starting materials, 4'-Nitroacetophenone (a yellow solid) and semicarbazide.[1]

  • Contamination: Contact with incompatible materials, such as strong bases or oxidizing agents, can catalyze decomposition reactions.[2]

Q2: I'm observing a decrease in purity and the appearance of new peaks in my HPLC analysis over time. What are the likely degradation products?

A2: A loss of purity detected by HPLC confirms chemical decomposition. The primary degradation pathway is often hydrolysis, which breaks the imine bond (C=N). You would expect to see peaks corresponding to:

  • 4'-Nitroacetophenone

  • Semicarbazide

Other minor peaks could result from photodegradation or oxidative processes.

Q3: My compound's melting point is now lower and has a broader range than when I first received it. Why is this happening?

A3: A depressed and broadened melting point is a classic sign of impurity. As the compound degrades, the resulting mixture of the parent compound and its degradation products will melt at a lower temperature over a wider range.

Q4: What are the optimal storage conditions to ensure the long-term stability of this compound?

A4: To minimize degradation from all primary pathways, the compound should be stored under the conditions outlined in the data table below. The core principles are to keep it cool, dry, dark, and under an inert atmosphere.[3][4][5][6]

Q5: Can I store the compound in a standard laboratory freezer (-20°C)?

A5: While low temperatures are beneficial, care must be taken to prevent moisture condensation. If storing in a freezer, ensure the container is tightly sealed with a high-quality cap and parafilm. Allow the container to warm to room temperature before opening it to prevent atmospheric moisture from condensing on the cold solid. A preferred method is storage in a desiccator placed inside a refrigerator (2-8°C).

Summary of Storage Conditions

Adherence to the following storage protocols is critical for maintaining the chemical integrity and purity of this compound.

ParameterRecommended ConditionRationale & Key Considerations
Temperature 2°C to 8°C (Refrigerated)Slows the rate of thermal decomposition and hydrolysis. Avoid repeated freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents long-term oxidative degradation. The container should be flushed with inert gas before sealing.
Light Exposure In the DarkStore in an amber glass vial or a container wrapped in aluminum foil to prevent photodegradation.[4]
Humidity Dry / DesiccatedPrevents hydrolysis. Store vials inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite).[4]
Incompatible Materials Store away from strong oxidizing agents, strong bases, and excessive heat.[2][5]Prevents catalyzed decomposition. Nitroaromatic compounds can pose an explosion risk if heated rapidly or subjected to shock.[3]

Visualizing Decomposition & Prevention

The following diagram illustrates the key factors that contribute to the decomposition of this compound and the corresponding preventive measures to ensure its stability.

DecompositionPathways cluster_main Compound State cluster_factors Degradation Factors cluster_prevention Preventive Measures A 4'-Nitroacetophenone Semicarbazone (Stable) B Degradation Products (4'-Nitroacetophenone, Semicarbazide, etc.) A->B Decomposition Moisture Moisture (H₂O) Moisture->A Hydrolysis Light Light (UV/Visible) Light->A Photodegradation Heat Heat Heat->A Thermal Decomposition Oxygen Oxygen (Air) Oxygen->A Oxidation Desiccator Store in Desiccator Desiccator->Moisture Prevents AmberVial Use Amber Vial / Dark AmberVial->Light Blocks Refrigerate Refrigerate (2-8°C) Refrigerate->Heat Minimizes InertGas Store Under Inert Gas InertGas->Oxygen Displaces

Caption: Factors causing decomposition and the corresponding preventive storage strategies.

Experimental Protocols for Stability Assessment

The following are standard methods to assess the purity and detect the degradation of this compound.

High-Performance Liquid Chromatography (HPLC)

Purpose: To quantitatively determine the purity of the compound and identify/quantify degradation products.

Methodology:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point is 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm or 320 nm, where the nitroacetophenone chromophore has strong absorbance.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of mobile phase or acetonitrile to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks. The appearance of earlier eluting peaks (more polar, like semicarbazide) or a peak at the retention time of a 4'-Nitroacetophenone standard would indicate hydrolysis.

Thin-Layer Chromatography (TLC)

Purpose: A rapid, qualitative method to check for the presence of impurities.

Methodology:

  • Plate: Silica gel 60 F254 TLC plate.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like ethyl acetate or acetone.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. A 1:1 or 2:1 ratio is a good starting point; adjust polarity as needed to achieve good separation (Rf value of ~0.4-0.5 for the main spot).

  • Procedure:

    • Spot the sample solution onto the baseline of the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Remove the plate and mark the solvent front.

  • Visualization: View the dried plate under a UV lamp at 254 nm. The parent compound and 4'-Nitroacetophenone are UV-active. The presence of more than one spot indicates impurities. A spot corresponding to a 4'-Nitroacetophenone standard can confirm hydrolysis.

Melting Point Determination

Purpose: To assess purity based on the melting temperature range.

Methodology:

  • Instrument: Calibrated melting point apparatus.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Procedure:

    • Load a small amount of the powdered sample into a capillary tube.

    • Place the tube in the melting point apparatus.

    • Heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid.

  • Analysis: A pure sample will have a sharp melting point (a narrow range of 1-2°C). A degraded sample will exhibit a lower melting point and a broader melting range. The reported melting point for the parent 4'-Nitroacetophenone is 76-78°C.[5]

References

Interpreting unexpected peaks in the IR spectrum of semicarbazones

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Semicarbazone IR Spectrum Analysis

Welcome to the technical support center for the analysis of semicarbazone IR spectra. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected peaks in their experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the typical characteristic IR absorption peaks for a semicarbazone?

A1: Semicarbazones have several characteristic absorption bands. Key peaks include N-H stretching, C=O (Amide I) stretching, N-H bending and C-N stretching (Amide II), and C=N stretching. The complexity of the N-H stretching region can be particularly useful for identification.[1]

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)IntensityNotes
N-HStretching (unbonded)~3460SharpOften observed in dilute solutions or non-hydrogen bonded states.[1]
N-HStretching (bonded)3370-3000Broad, complexThe broadness is due to intermolecular hydrogen bonding.[1][2][3]
C=O (Amide I)Stretching~1695StrongThis is a very characteristic and intense peak for the amide carbonyl group.[1]
C=NStretching~1665VariableCan sometimes be difficult to distinguish from other peaks in this region.[1]
N-H bend, C-N stretch (Amide II)Bending/Stretching~1585StrongAnother key indicator of the semicarbazone structure.[1]
N-HRocking~767VariableTentatively assigned and its diagnostic value can be reduced by other absorptions.[1]

Q2: I am observing a strong peak around 1715-1740 cm⁻¹. What could be the cause?

A2: A strong absorption in this region typically indicates the presence of a carbonyl group from an unreacted aldehyde or ketone starting material. Saturated aliphatic aldehydes and ketones show a strong C=O bond absorption in this range.[4][5][6][7] For instance, saturated aldehydes usually show carbonyl absorptions near 1730 cm⁻¹, while saturated aliphatic ketones absorb near 1715 cm⁻¹.[5][7]

Q3: My IR spectrum shows a very broad band in the 3200-3600 cm⁻¹ region. Is this normal?

A3: Yes, a broad band in this region is characteristic of hydrogen-bonded N-H stretching vibrations in semicarbazones.[1] The broadening is a direct consequence of intermolecular hydrogen bonding, which is common in the solid state or concentrated solutions.[2][3][8] If the sample is diluted in a non-polar solvent, you might observe a sharper, unbonded N-H peak emerge around 3460 cm⁻¹.[1]

Q4: There's a peak around 2720 cm⁻¹. What does this signify?

A4: A moderate intensity peak around 2720 cm⁻¹, often appearing as a shoulder next to the main C-H stretching bands, is a diagnostic peak for the C-H stretch of an aldehyde group (O=C-H).[4][9] Its presence strongly suggests that you have unreacted aldehyde in your semicarbazone sample.

Troubleshooting Guide: Unexpected Peaks

This guide will help you identify the source of unexpected peaks in your semicarbazone IR spectrum.

Issue 1: Presence of Unreacted Starting Materials

One of the most common reasons for unexpected peaks is the presence of unreacted starting materials in your final product.

Troubleshooting Steps:

  • Identify Potential Impurities: The primary impurities will be the starting aldehyde/ketone and semicarbazide.

  • Compare with Reference Spectra: Compare your spectrum with the known IR spectra of your starting materials.

  • Purification: If impurities are detected, purify your product through recrystallization. Semicarbazones generally have good crystalline character, making them suitable for purification by this method.[1]

IR Data for Common Impurities:

Compound TypeKey Functional GroupCharacteristic Wavenumber (cm⁻¹)Reference
AldehydeC=O Stretch1740-1720 (saturated), 1710-1685 (unsaturated)[4][5][6][7]
AldehydeO=C-H Stretch2830-2695 (often a shoulder peak around 2720)[4][5][9]
KetoneC=O Stretch~1715 (saturated), 1685-1690 (unsaturated)[5][6][7]
SemicarbazideN-H StretchBroad absorptions in the 3100-3400 region[10][11]
SemicarbazideC=O StretchAround 1660[12]
Issue 2: Tautomerism

Semicarbazones can potentially exist in tautomeric forms, although the keto form is generally predominant. In certain conditions or when complexed with metals, the enol form may become more significant.[13][14]

  • Keto Form: Characterized by the presence of the C=O (Amide I) peak around 1695 cm⁻¹.

  • Enol Form: The C=O peak would be absent, and a C-O single bond stretch would appear at a lower frequency, along with a broad O-H stretch. The IR spectra of metal complexes of semicarbazones sometimes lack the C=O peak, suggesting coordination through the enolate form.[14]

Issue 3: Influence of Hydrogen Bonding

Hydrogen bonding significantly affects the position and shape of N-H and C=O stretching bands.

  • N-H Stretching: Intermolecular hydrogen bonding causes a broadening and a shift to lower wavenumbers (red-shift) of the N-H stretching bands.[2][3]

  • C=O Stretching: Hydrogen bonding can also cause a red-shift in the C=O stretching frequency.[8]

Changes in sample preparation (e.g., changing from a solid KBr pellet to a dilute solution in a non-polar solvent) can alter the extent of hydrogen bonding and thus change the appearance of the spectrum.

Experimental Protocols

Protocol 1: Preparation of Semicarbazones

A standard method for the synthesis of semicarbazones involves the condensation reaction between an aldehyde or ketone and semicarbazide hydrochloride, often in the presence of a base like sodium acetate.

  • Dissolve semicarbazide hydrochloride and sodium acetate in a suitable solvent (e.g., aqueous ethanol).

  • Add the corresponding aldehyde or ketone to the solution.

  • The mixture is often stirred or refluxed for a period of time.

  • The resulting semicarbazone product, which is often a solid, precipitates out of the solution upon cooling.

  • The solid product is then collected by filtration, washed, and recrystallized to purify.[1][15]

Protocol 2: IR Sample Preparation (KBr Pellet)
  • Thoroughly grind a small amount of the dry semicarbazone sample with anhydrous potassium bromide (KBr) in an agate mortar.

  • Transfer the fine powder to a pellet press.

  • Apply pressure to form a transparent or semi-transparent pellet.

  • Place the pellet in the IR spectrometer's sample holder for analysis.

Visualizations

Workflow Troubleshooting Workflow for Unexpected IR Peaks start Unexpected Peak in Semicarbazone IR Spectrum check_impurities Hypothesis: Unreacted Starting Material? start->check_impurities check_tautomerism Hypothesis: Tautomerism? check_impurities->check_tautomerism No compare_spectra Compare with Aldehyde/Ketone & Semicarbazide Spectra check_impurities->compare_spectra Yes check_hbonding Hypothesis: Hydrogen Bonding Effects? check_tautomerism->check_hbonding No analyze_solvent Analyze Effect of Solvent/Concentration check_tautomerism->analyze_solvent Yes check_hbonding->analyze_solvent Yes purify Purify Sample (e.g., Recrystallization) compare_spectra->purify reanalyze Re-run IR Spectrum purify->reanalyze conclusion_impurity Conclusion: Impurity Confirmed reanalyze->conclusion_impurity conclusion_tautomer Conclusion: Evidence for Tautomer analyze_solvent->conclusion_tautomer conclusion_hbond Conclusion: H-Bonding Confirmed analyze_solvent->conclusion_hbond

Caption: Troubleshooting workflow for identifying the source of unexpected IR peaks.

Semicarbazone_Formation Semicarbazone Synthesis and Potential Impurities cluster_reactants Reactants cluster_product Product Mixture cluster_impurities Potential Impurities in Product Ketone Aldehyde/Ketone (C=O ~1715-1740 cm⁻¹) Semicarbazone Semicarbazone (C=O ~1695 cm⁻¹) (C=N ~1665 cm⁻¹) Ketone->Semicarbazone Semicarbazide Semicarbazide (C=O ~1660 cm⁻¹) Semicarbazide->Semicarbazone Unreacted_Ketone Unreacted Aldehyde/Ketone Semicarbazone->Unreacted_Ketone if reaction incomplete Unreacted_Semicarbazide Unreacted Semicarbazide Semicarbazone->Unreacted_Semicarbazide if reaction incomplete

Caption: Relationship between reactants, product, and potential impurities in semicarbazone synthesis.

References

Technical Support Center: Purification of Reaction Mixtures Containing 4'-Nitroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 4'-Nitroacetophenone from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before choosing a purification method?

A1: Before selecting a purification strategy, it is crucial to have some preliminary information about your product and the reaction mixture.

  • Assess the physical state and properties of your product: Is it a solid or an oil? What is its expected melting or boiling point?

  • Determine the solubility of your product and 4'-Nitroacetophenone: Run small-scale solubility tests in various common laboratory solvents.

  • Analyze the reaction mixture using a quick analytical technique: Thin-Layer Chromatography (TLC) is an excellent tool to visualize the number of components in your mixture and get a preliminary idea of the polarity differences between your product and the unreacted 4'-Nitroacetophenone.

Q2: How can I quickly assess the purity of my product mixture?

A2: Thin-Layer Chromatography (TLC) is a fast and effective method to assess the purity of your product mixture. By spotting the reaction mixture, a pure standard of 4'-Nitroacetophenone, and a co-spot (a spot of the reaction mixture on top of the starting material spot) on a TLC plate, you can visualize the separation of the components. The relative positions of the spots (Rf values) will indicate the polarity difference and help in choosing an appropriate solvent system for column chromatography if needed.

Q3: What are the most common methods for removing unreacted 4'-Nitroacetophenone?

A3: The most common and effective methods for removing unreacted 4'-Nitroacetophenone are:

  • Recrystallization: Ideal if your product is a solid and has a significantly different solubility profile from 4'-Nitroacetophenone in a particular solvent.

  • Liquid-Liquid Extraction: A versatile technique that separates compounds based on their differential solubility in two immiscible liquids. This is particularly useful if your product has acidic or basic properties.[1][2][3]

  • Column Chromatography: A highly effective method for separating compounds with different polarities, and often the go-to method when other techniques fail.[4][5]

Q4: When is recrystallization a suitable method?

A4: Recrystallization is most suitable when:

  • Your desired product is a solid at room temperature.

  • You can identify a solvent that dissolves your product and 4'-Nitroacetophenone to different extents at high and low temperatures. Ideally, the impurity (4'-Nitroacetophenone) should be either highly soluble or sparingly soluble in the cold solvent, while your product crystallizes out.[6]

  • The amount of unreacted 4'-Nitroacetophenone is not excessively high.

Q5: When should I use liquid-liquid extraction?

A5: Liquid-liquid extraction is a powerful technique, particularly in the following scenarios:[1][2][3]

  • To remove water-soluble impurities: Since 4'-Nitroacetophenone is insoluble in water, washing an organic solution of your reaction mixture with water will not remove it but will remove any water-soluble byproducts.[7][8][9][10]

  • When your product has acidic or basic functionality: You can exploit this by washing the organic solution with an aqueous base (if your product is acidic) or an aqueous acid (if your product is basic). This will selectively move your product into the aqueous layer, leaving the neutral 4'-Nitroacetophenone in the organic layer. The layers can then be separated, and the product recovered from the aqueous layer by neutralization.[2]

Q6: When is column chromatography necessary?

A6: Column chromatography is often the most robust purification method and is necessary when:

  • Your product and 4'-Nitroacetophenone have very similar solubility profiles, making recrystallization difficult.

  • Both your product and the starting material are neutral compounds with similar polarities, making a simple extractive workup ineffective.

  • The reaction has produced multiple byproducts that also need to be removed.[4][5]

  • You require a very high degree of purity for your final product.

Q7: Are there any chemical methods to remove 4'-Nitroacetophenone?

A7: While less common for routine purification, it is possible to chemically modify the unreacted 4'-Nitroacetophenone to facilitate its removal. For instance, one could selectively reduce the nitro group to an amine. The resulting 4'-aminoacetophenone is basic and can be easily removed by an acidic aqueous wash.[11] However, this approach requires careful selection of a reducing agent that does not affect your desired product.

Quantitative Data: Properties of 4'-Nitroacetophenone

PropertyValueReferences
Molecular Formula C₈H₇NO₃[8][12]
Molecular Weight 165.15 g/mol [8][12]
Appearance Pale yellow crystalline solid[8]
Melting Point 75-80 °C[8][9][10]
Boiling Point 202 °C[9][10]
Solubility Insoluble in water. Soluble in hot ethanol, ether, benzene, methanol, and acetone.[7][8][9][10]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes your product is a solid and is less soluble than 4'-Nitroacetophenone in cold ethanol.

  • Dissolution: Transfer the crude product mixture to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[6][13]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the flask to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can wrap the flask in an insulating material. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6][13]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing the dissolved 4'-Nitroacetophenone.[6][13]

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Purification by Liquid-Liquid Extraction (for a Neutral Product)

This protocol is for washing an organic solution of your reaction mixture to remove potential water-soluble impurities. It will not remove the 4'-Nitroacetophenone but is a standard workup step.

  • Dissolve the Mixture: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer to a Separatory Funnel: Pour the organic solution into a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it, making sure to vent frequently to release any pressure. Shake the funnel gently for 1-2 minutes.

  • Separate the Layers: Allow the layers to separate fully. Drain the lower aqueous layer. If you are unsure which layer is which, add a few drops of water and observe where they go.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which will still contain the 4'-Nitroacetophenone. This mixture can then be further purified by recrystallization or column chromatography.

Protocol 3: Purification by Column Chromatography

This protocol describes the separation of a product from 4'-Nitroacetophenone using silica gel chromatography.

  • TLC Analysis: First, determine an appropriate solvent system (mobile phase) using TLC. A good solvent system will give a significant separation between the spots of your product and 4'-Nitroacetophenone, with the desired product having an Rf value of approximately 0.3.[5]

  • Column Packing:

    • Secure a chromatography column vertically to a ring stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.[5]

    • Allow the silica gel to settle, constantly tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude product mixture in a minimum amount of the mobile phase or a more polar solvent if necessary.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Alternatively, for less soluble samples, you can "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the solid to the top of the column.

  • Elution and Fraction Collection:

    • Open the stopcock and begin to elute the column with the mobile phase.

    • Collect the eluent in a series of labeled test tubes or flasks.[5]

  • Analysis of Fractions: Analyze the collected fractions by TLC to determine which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Troubleshooting Guides

Recrystallization
  • Q: My compound is not crystallizing, even in an ice bath. What should I do?

    • A: Try scratching the inside of the flask with a glass rod to create nucleation sites.[6] You can also add a "seed crystal" of your pure product if you have one. Alternatively, you may have used too much solvent; try to evaporate some of the solvent and cool the solution again.

  • Q: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

    • A: "Oiling out" occurs when the solute comes out of solution above its melting point. Try using a larger volume of solvent or a different solvent system with a lower boiling point.

  • Q: My crystals are still impure after recrystallization. What can I do?

    • A: You may need to perform a second recrystallization. Ensure that you are using the minimum amount of hot solvent and that the crystals are thoroughly washed with cold solvent during filtration.

Liquid-Liquid Extraction
  • Q: An emulsion has formed at the interface of the two layers. How can I break it?

    • A: An emulsion is a suspension of one liquid in another. To break it, you can try adding a small amount of brine, gently swirling the funnel, or filtering the mixture through a pad of celite.

  • Q: How do I choose the right organic solvent for extraction?

    • A: The ideal extraction solvent should be immiscible with water, have a high solubility for your compound, a low boiling point for easy removal, and be relatively non-toxic and non-flammable.

Column Chromatography
  • Q: How do I select the best mobile phase?

    • A: The best mobile phase is determined through TLC trials. You are looking for a solvent or solvent mixture that moves all components off the baseline but provides good separation between your desired product and impurities. A common starting point for neutral compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Q: The separation on the column is poor. What could be the problem?

    • A: Poor separation can result from several factors: an inappropriate mobile phase, overloading the column with too much sample, or a poorly packed column. Try adjusting the polarity of your mobile phase or using a larger column.

  • Q: My column has cracked. Can I still use it?

    • A: A cracked column will lead to poor separation as the solvent will channel through the cracks. It is best to repack the column. To prevent cracking, ensure the silica gel is always covered with solvent and avoid letting it run dry.

Decision-Making Workflow for Purification

The following diagram illustrates a logical workflow for selecting the appropriate purification method to remove unreacted 4'-Nitroacetophenone.

Purification_Workflow Start Crude Product Mixture (Product + Unreacted 4'-Nitroacetophenone) IsProductSolid Is the product a solid? Start->IsProductSolid TryRecrystallization Attempt Recrystallization IsProductSolid->TryRecrystallization Yes ProductAcidicBasic Does the product have acidic or basic properties? IsProductSolid->ProductAcidicBasic No RecrystallizationSuccess Was recrystallization successful? TryRecrystallization->RecrystallizationSuccess RecrystallizationSuccess->ProductAcidicBasic No PureProduct Pure Product RecrystallizationSuccess->PureProduct Yes AcidBaseExtraction Perform Acid-Base Liquid-Liquid Extraction ProductAcidicBasic->AcidBaseExtraction Yes ColumnChromatography Perform Column Chromatography ProductAcidicBasic->ColumnChromatography No AcidBaseExtraction->PureProduct ColumnChromatography->PureProduct End Purification Complete PureProduct->End

Caption: A decision tree for selecting a purification method.

References

Technical Support Center: Crystallization of 4'-Nitroacetophenone Semicarbazone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystallization of 4'-Nitroacetophenone semicarbazone.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, ethanol and aqueous ethanol mixtures are commonly effective for the recrystallization of related aromatic semicarbazones and the precursor, 4'-Nitroacetophenone[1][2]. Ethanol generally provides good solubility at elevated temperatures and lower solubility at cooler temperatures, which is ideal for crystallization.

Q2: My product is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To resolve this, you can try the following:

  • Increase the amount of solvent to ensure the compound remains dissolved at a lower temperature.

  • Cool the solution more slowly to allow for proper crystal lattice formation.

  • Add a co-solvent to modify the polarity of the crystallization medium. For instance, if using ethanol, adding a small amount of water can sometimes promote crystallization.

Q3: The crystallization is happening too quickly, resulting in small, impure crystals. How can I slow it down?

A3: Rapid crystallization can trap impurities. To encourage the growth of larger, purer crystals, consider these steps:

  • Use a slightly larger volume of the hot solvent than the minimum required to dissolve the compound. This will keep the compound in solution for a longer period during cooling.

  • Insulate the flask to slow down the cooling rate.

  • Avoid agitating the solution as it cools.

Q4: My yield of crystals is very low. What are the likely causes and how can I improve it?

A4: A low yield can be due to several factors:

  • Excessive solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. You can concentrate the mother liquor and cool it again to recover more crystals.

  • Premature crystallization: If the product crystallizes during hot filtration, you may lose a substantial amount. Ensure your filtration apparatus is pre-heated.

  • Incomplete reaction: Verify that the initial synthesis of the semicarbazone has gone to completion.

Q5: What is the expected melting point of pure this compound?

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble even at low temperatures.- Evaporate some of the solvent to increase the concentration and cool again.- Try adding a seed crystal to induce crystallization.- Place the solution in an ice bath to further decrease solubility.- If all else fails, consider a different solvent or a mixture of solvents.
The crystals are colored/impure. - Impurities from the starting materials or side reactions are present.- The cooling process was too rapid, trapping impurities.- Use activated charcoal to decolorize the hot solution before filtration.- Ensure a slow cooling rate to allow for selective crystallization.- Consider a second recrystallization step.
A solid mass or powder precipitates instead of distinct crystals. - The solution was cooled too quickly.- The solution was agitated during the cooling phase.- Re-heat the solution to redissolve the precipitate and allow it to cool slowly and undisturbed.- Use a slightly larger volume of solvent.
Difficulty filtering the crystals (clogged filter paper). - The crystals are too fine (powder-like).- Allow the crystals to grow larger by slowing down the crystallization process.- Use a filter paper with a larger pore size, if appropriate for the crystal size.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of semicarbazones[2].

Materials:

  • 4'-Nitroacetophenone

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of 4'-Nitroacetophenone in 20 mL of ethanol, warming gently if necessary.

  • In a separate beaker, prepare a solution of 1.0 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 10 mL of water.

  • Add the aqueous semicarbazide solution to the ethanolic solution of 4'-Nitroacetophenone.

  • Heat the mixture to reflux for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature. The crude this compound will precipitate.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold water.

Crystallization of this compound

Materials:

  • Crude this compound

  • Ethanol

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask while heating and stirring until the solid is completely dissolved.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, undisturbed, to allow for the formation of crystals.

  • Once crystallization appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Quantitative Data Summary

ParameterValueSource/Note
4'-Nitroacetophenone Molecular Weight 165.15 g/mol [1]
4'-Nitroacetophenone Melting Point 76-83 °C[3]
4'-Nitroacetophenone Solubility Soluble in hot ethanol, ether, benzene; insoluble in water.[4]
This compound Molecular Formula C₉H₁₀N₄O₃[5]
This compound Molecular Weight 222.20 g/mol [5]
Recrystallization Solvent Ethanol or Ethanol/Water mixtureGeneral practice for similar compounds.
Cooling Rate Slow and undisturbedTo promote large, pure crystal growth.

Visualizations

G Troubleshooting Crystallization Issues start Crystallization Attempt issue Issue Encountered start->issue no_crystals No Crystals Form issue->no_crystals No Precipitation oiling_out Product Oils Out issue->oiling_out Liquid Droplets Form impure_crystals Impure/Colored Crystals issue->impure_crystals Discoloration/Poor Form low_yield Low Yield issue->low_yield Low Mass Recovered solution1 Concentrate Solution Add Seed Crystal Cool in Ice Bath no_crystals->solution1 solution2 Add More Solvent Cool Slowly Use Co-solvent oiling_out->solution2 solution3 Use Activated Charcoal Recrystallize Again Slow Cooling impure_crystals->solution3 solution4 Check for Complete Reaction Reduce Solvent Volume Pre-heat Filter Funnel low_yield->solution4 end Pure Crystals Obtained solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for common crystallization problems.

G Experimental Workflow start Start: 4'-Nitroacetophenone + Semicarbazide HCl + Sodium Acetate synthesis Synthesis: Reflux in Ethanol/Water start->synthesis precipitation Cooling & Precipitation of Crude Product synthesis->precipitation filtration1 Vacuum Filtration: Isolate Crude Product precipitation->filtration1 dissolution Dissolution: Dissolve in Hot Ethanol filtration1->dissolution purification Purification (Optional): Treat with Activated Charcoal dissolution->purification filtration2 Hot Filtration dissolution->filtration2 If no charcoal needed purification->filtration2 crystallization Crystallization: Slow Cooling filtration2->crystallization filtration3 Vacuum Filtration: Isolate Pure Crystals crystallization->filtration3 end End: Purified Crystals of This compound filtration3->end

Caption: Workflow for synthesis and crystallization.

References

Validation & Comparative

Confirming the Structure of 4'-Nitroacetophenone Semicarbazone by 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the 13C NMR spectral data for 4'-Nitroacetophenone and its corresponding semicarbazone. Due to the absence of publicly available experimental 13C NMR data for 4'-Nitroacetophenone semicarbazone, this document presents the experimental data for the starting material and provides predicted chemical shifts for the final product based on the expected chemical transformations. This guide is intended for researchers, scientists, and drug development professionals to aid in the structural confirmation of this compound.

Comparative Analysis of 13C NMR Data

The formation of a semicarbazone from a ketone involves the conversion of a carbonyl group (C=O) into an imine-like carbon (C=N). This transformation is readily observable in 13C NMR spectroscopy. The highly deshielded signal of the ketonic carbonyl carbon in 4'-Nitroacetophenone is expected to be replaced by two distinct signals in the semicarbazone: the imine carbon (C=N) and the urea-like carbonyl carbon (N-C(=O)-N) of the semicarbazide moiety.

The table below summarizes the experimental 13C NMR chemical shifts for the starting material, 4'-Nitroacetophenone, and the predicted shifts for the product, this compound.

Carbon Atom 4'-Nitroacetophenone (Experimental, ppm) [1]Semicarbazide (Reference, ppm) This compound (Predicted, ppm) Rationale for Prediction
C H₃27.0-~12-15Shielding effect from the C=N bond compared to C=O.
C =O (Ketone)196.3-DisappearsThe ketone group is consumed in the reaction.
C =N (Imine)--~145-155Appearance of a new sp² carbon signal typical for semicarbazones.
C =O (Urea)-~158-163~157-162The chemical environment of the semicarbazide carbonyl is largely retained.
C -NO₂ (Aromatic)150.4-~148-151Minor shift due to change in the para substituent's electronic nature.
C -C=N (Aromatic)141.4-~142-145Minor shift due to the C=O to C=N change.
C H (Aromatic, ortho to -C=N)129.3-~127-130Slight shift due to altered substituent effects.
C H (Aromatic, ortho to -NO₂)123.9-~123-125Minimal change expected as it is further from the reaction site.

Note: The chemical shift for the semicarbazide carbonyl is an approximate value based on typical ranges for semicarbazones, as a definitive experimental value for the parent molecule was not found in the searched literature.

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis of this compound from 4'-Nitroacetophenone and semicarbazide hydrochloride.

Materials:

  • 4'-Nitroacetophenone

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of 4'-Nitroacetophenone in 25 mL of ethanol with gentle heating.

  • In a separate beaker, prepare a solution of 1.0 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 10 mL of water.

  • Add the semicarbazide solution to the ethanolic solution of 4'-Nitroacetophenone in the round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours with continuous stirring.

  • After the reflux period, allow the mixture to cool to room temperature, and then cool further in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • The purity of the synthesized this compound can be checked by measuring its melting point and by spectroscopic techniques such as NMR.

13C NMR Spectrum Acquisition

This protocol provides a general procedure for acquiring a 13C NMR spectrum.

Materials and Equipment:

  • Synthesized this compound

  • Deuterated solvent (e.g., DMSO-d₆, as semicarbazones often have limited solubility in CDCl₃)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 20-30 mg of the dried this compound in 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the solid is fully dissolved; gentle warming or sonication may be required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the 13C probe to the correct frequency.

  • Data Acquisition:

    • Set the acquisition parameters for a standard proton-decoupled 13C NMR experiment.

    • Spectral Width: Set to approximately 0-220 ppm.

    • Pulse Width/Angle: Use a standard pulse angle (e.g., 30-45°) to allow for faster relaxation.

    • Relaxation Delay (d1): Set a delay of 1-2 seconds between pulses.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a significant number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

    • Initiate the acquisition.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline and positive, symmetrical peaks.

    • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm).

    • Integrate the peaks (note: 13C NMR peak integrals are generally not proportional to the number of carbons unless specific quantitative acquisition parameters are used).

    • Identify and label the chemical shifts of all peaks.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis workflow and the logical relationship for spectral interpretation.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis A 4'-Nitroacetophenone C Dissolve in Ethanol/Water A->C in Ethanol B Semicarbazide HCl + Sodium Acetate B->C in Water D Reflux (1-2 hours) C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G 4'-Nitroacetophenone Semicarbazone F->G H 13C NMR Analysis G->H confirm structure

Caption: Synthesis workflow for this compound.

G cluster_A_signals Expected Signals for Starting Material cluster_B_signals Expected Signals for Product A Starting Material: 4'-Nitroacetophenone A1 Ketone C=O Signal (~196 ppm) A->A1 A2 Aromatic & CH3 Signals A->A2 B Product: This compound B1 Imine C=N Signal (~145-155 ppm) B->B1 B2 Urea C=O Signal (~157-162 ppm) B->B2 B3 Shifted Aromatic & CH3 Signals B->B3 A1->B1 disappears & replaced by A1->B2 disappears & replaced by

References

Comparative Purity Analysis of Synthesized 4'-Nitroacetophenone Semicarbazone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative purity analysis of two synthesized batches of 4'-Nitroacetophenone semicarbazone using a validated High-Performance Liquid Chromatography (HPLC) method. The objective is to furnish researchers, scientists, and drug development professionals with a detailed experimental protocol and comparative data to assess the purity of this compound, which is a crucial aspect of pharmaceutical development and quality control.

Introduction

This compound is a derivative of 4'-Nitroacetophenone and finds applications in various research areas, including medicinal chemistry and as an intermediate in organic synthesis. The purity of such compounds is of paramount importance as impurities can affect their biological activity, toxicity, and overall stability. This guide details an HPLC method for the quantitative analysis of this compound and compares the purity profiles of two distinct synthesized batches, hereafter referred to as "Synthesized Batch A" and "Synthesized Batch B." Potential impurities that can arise during synthesis include unreacted starting materials such as 4'-Nitroacetophenone and semicarbazide, as well as other side products. A commercially available, high-purity standard of this compound (≥98% purity) is used as a reference.[1][2]

Comparative Purity Data

The purity of the two synthesized batches of this compound was determined by HPLC analysis. The results are summarized in the table below, alongside the reference standard. The primary impurity monitored was the starting material, 4'-Nitroacetophenone.

SampleRetention Time of Main Peak (min)Peak Area of Main Peak (%)Purity (%)4'-Nitroacetophenone Impurity (%)
Reference Standard 5.299.5≥98.0Not Detected
Synthesized Batch A 5.296.896.82.1
Synthesized Batch B 5.299.299.20.5

Experimental Protocol: HPLC Purity Analysis

A reversed-phase HPLC (RP-HPLC) method was developed and validated for the purity determination of this compound.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Reference Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Sample Solutions (Synthesized Batches): Prepare solutions of Synthesized Batch A and Synthesized Batch B at a concentration of 0.1 mg/mL in the mobile phase.

  • Impurity Standard Solution: Prepare a solution of 4'-Nitroacetophenone at a concentration of 0.1 mg/mL in the mobile phase to determine its retention time.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the impurity standard solution to identify the retention time of 4'-Nitroacetophenone.

  • Inject the reference standard solution to determine the retention time and peak area of pure this compound.

  • Inject the sample solutions for Synthesized Batch A and Synthesized Batch B.

  • Record the chromatograms and integrate the peak areas.

Calculation of Purity:

The purity of the synthesized batches is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity analysis workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard and Samples B Dissolve in Mobile Phase A->B C Dilute to Working Concentration (0.1 mg/mL) B->C D System Equilibration C->D Prepared Samples E Inject Samples D->E F Data Acquisition E->F G Peak Integration F->G Chromatograms H Purity Calculation G->H I Comparative Report H->I

References

A Comparative Analysis of the Biological Activities of Semicarbazones and Thiosemicarbazones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar pharmacophores is critical for designing potent and selective therapeutic agents. Semicarbazones and their sulfur-containing analogs, thiosemicarbazones, are two such classes of compounds that have garnered significant attention for their broad spectrum of biological activities. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the strategic development of novel therapeutics.

Semicarbazones and thiosemicarbazones are Schiff bases typically formed by the condensation of an aldehyde or ketone with semicarbazide or thiosemicarbazide, respectively. The primary structural difference is the substitution of a sulfur atom for the oxygen atom in the carbamide moiety of thiosemicarbazones. This seemingly minor alteration significantly impacts their physicochemical properties, such as lipophilicity and metal-chelating ability, which in turn profoundly influences their biological activities.[1]

Comparative Biological Activity: A Data-Driven Overview

A comprehensive review of the literature reveals that while both semicarbazones and thiosemicarbazones exhibit a wide range of pharmacological effects, thiosemicarbazones often demonstrate enhanced potency, particularly in anticancer and antimicrobial applications. This is frequently attributed to the higher polarizability and greater lipophilicity of the sulfur atom, which can facilitate cell membrane penetration and stronger coordination with metal ions crucial for the catalytic cycles of various enzymes.[2]

Anticancer Activity

In the realm of oncology, thiosemicarbazones have been extensively investigated as potent antiproliferative agents. Their mechanism of action is often linked to the chelation of essential metal ions like iron and copper, leading to the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair.[3][4] Some thiosemicarbazones have also been shown to inhibit topoisomerase II, another key enzyme in DNA replication.[5][6] While semicarbazones also exhibit anticancer properties, the data often suggests that their thiosemicarbazone counterparts are more potent.

Compound ClassCancer Cell LineAssayIC50 ValueReference
Thiosemicarbazones
N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamideBxPC-3 (Pancreatic)MTT Assay≤ 0.1 µM[7]
N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamideHeLa (Cervical)MTT Assay5.8 µM[7]
N-(2-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamideBxPC-3 (Pancreatic)MTT Assay0.2 µM[7]
Nitro-substituted thiosemicarbazide (5d)U87 (Glioblastoma)Not Specified13.0 µg/mL[8]
Semicarbazones
Nitro-substituted semicarbazide (4c)U87 (Glioblastoma)Not Specified12.6 µg/mL[8]
Nitro-substituted semicarbazide (4d)U87 (Glioblastoma)Not Specified13.7 µg/mL[8]
Antimicrobial Activity

Both classes of compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. Thiosemicarbazones, particularly their metal complexes, often show superior antimicrobial activity. The ability of the thiocarbonyl group to act as a strong coordinating agent is believed to be a key factor.

Compound ClassMicroorganismAssayMIC ValueReference
Thiosemicarbazones
Lapachol thiosemicarbazoneEnterococcus faecalisBroth Microdilution0.05 µmol/mL[9]
Lapachol thiosemicarbazoneStaphylococcus aureusBroth Microdilution0.05 µmol/mL[9]
Lapachol thiosemicarbazoneCryptococcus gattiiBroth Microdilution0.10 µmol/mL[9]
Compound with imidazole ring (4)Staphylococcus aureusBroth Microdilution39.68 µg/mL[10]
Compound with thiophene ring (8)Pseudomonas aeruginosaBroth Microdilution39.68 µg/mL[10]
Semicarbazones
Lapachol semicarbazoneEnterococcus faecalisBroth Microdilution0.10 µmol/mL[9]
Lapachol semicarbazoneStaphylococcus aureusBroth Microdilution0.10 µmol/mL[9]
Lapachol semicarbazoneCryptococcus gattiiBroth Microdilution0.20 µmol/mL[9]
Anticonvulsant Activity

In contrast to anticancer and antimicrobial activities, semicarbazones have been more extensively studied and have shown significant promise as anticonvulsant agents.[11] The proposed mechanism of action for many anticonvulsant semicarbazones involves the blockade of voltage-gated sodium channels.[12] While some thiosemicarbazones also exhibit anticonvulsant properties, the available data suggests that semicarbazones may possess a more favorable therapeutic index for this indication.

Compound ClassSeizure ModelAnimal ModelED50 ValueReference
Semicarbazones
Compound 1MESMice10 mg/kg[13]
p-nitrophenyl substituted semicarbazoneMESMice83 mg/kg[13]
4-(4-fluorophenoxy) benzaldehyde semicarbazoneMES (oral)Not SpecifiedPI > 315[12]
Thiosemicarbazones
2-(3-bromobenzylidene)-N-(4-chlorophenyl) hydrazinecarbothioamide (PS6)MESNot Specified> 50 mg/kg[14]
2-(1H-imidazole-1-yl)-1-(2-naphthyl)ethane-1-one N-(3-chlorophenyl)thiosemicarbazone (3)MESNot SpecifiedActive[15]
2-(1H-imidazole-1-yl)-1-(1-biphenyl)ethane-1-one N-(4-methylphenyl)thiosemicarbazone (14)scPTZNot SpecifiedActive[15]

Mechanisms of Action: Visualized Pathways

The distinct biological activities of semicarbazones and thiosemicarbazones can be attributed to their different primary molecular targets.

Thiosemicarbazone_Anticancer_Mechanisms TSC Thiosemicarbazone TSC_Metal_Complex TSC-Metal Complex TSC->TSC_Metal_Complex Chelates MetalIons Intracellular Metal Ions (Fe, Cu) MetalIons->TSC_Metal_Complex RR Ribonucleotide Reductase (RNR) TSC_Metal_Complex->RR Inhibits TopoII Topoisomerase II TSC_Metal_Complex->TopoII Inhibits dNTPs dNTP Synthesis RR->dNTPs Catalyzes DNA_Replication DNA Replication TopoII->DNA_Replication Facilitates DNA_Synthesis DNA Synthesis & Repair dNTPs->DNA_Synthesis CellCycleArrest Cell Cycle Arrest DNA_Synthesis->CellCycleArrest Leads to DNA_Replication->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Anticancer mechanism of thiosemicarbazones.

Semicarbazone_Anticonvulsant_Mechanism SC Semicarbazone NaChannel Voltage-Gated Sodium Channel SC->NaChannel Blocks NaInflux Na+ Influx NaChannel->NaInflux Mediates Depolarization Neuronal Depolarization NaInflux->Depolarization Causes ActionPotential Repetitive Firing of Action Potentials Depolarization->ActionPotential Leads to Seizure Seizure Activity ActionPotential->Seizure Results in

Anticonvulsant mechanism of semicarbazones.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (semicarbazones or thiosemicarbazones) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][19][20]

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microplate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[2][21][22]

  • Animal Preparation: Mice or rats are used for this assay.

  • Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Induction of Seizure: After a specific period, a maximal electrical stimulus is delivered through corneal or ear electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • ED50 Calculation: The effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify anticonvulsant drugs that are effective against myoclonic and absence seizures.[2][23][24]

  • Animal Preparation: Typically, mice are used for this test.

  • Compound Administration: The test compound is administered to the animals at different doses.

  • Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.

  • Observation: The animals are observed for the onset and severity of clonic seizures for a defined period.

  • ED50 Calculation: The ED50 is determined as the dose of the compound that protects 50% of the animals from clonic seizures.

Conclusion

The substitution of sulfur for oxygen in the semicarbazone scaffold to form thiosemicarbazones has a profound impact on their biological activity. The available evidence suggests that thiosemicarbazones are generally more potent anticancer and antimicrobial agents, likely due to their enhanced lipophilicity and metal-chelating properties. Conversely, semicarbazones have demonstrated a more promising profile as anticonvulsant agents, primarily acting as sodium channel blockers. This comparative guide highlights the importance of this structural modification and provides a foundation for the rational design of next-generation semicarbazone and thiosemicarbazone-based therapeutics tailored for specific disease targets. Further head-to-head comparative studies of structurally analogous semicarbazones and thiosemicarbazones are warranted to further elucidate their structure-activity relationships and therapeutic potential.

References

Spectral data comparison of 4'-Nitroacetophenone semicarbazone with literature values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectral Characteristics of 4'-Nitroacetophenone Semicarbazone

This guide provides a detailed comparison of the expected spectral data for this compound with foundational literature values of related compounds. Due to a lack of comprehensive published spectral data for the target compound, this guide offers predicted values based on the analysis of its precursor, 4'-Nitroacetophenone, and analogous semicarbazone structures. This information is intended to support researchers in the identification and characterization of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a condensation reaction between 4'-Nitroacetophenone and semicarbazide hydrochloride.

Materials:

  • 4'-Nitroacetophenone

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve 4'-Nitroacetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

  • Add the semicarbazide solution to the flask containing the 4'-Nitroacetophenone solution.

  • Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the resulting solid precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation: A Comparative Summary

The following tables summarize the expected spectral data for this compound. These predictions are based on the known spectral data of 4'-Nitroacetophenone and general characteristics of semicarbazones.

Table 1: FT-IR Spectral Data Comparison

Functional GroupExpected Wavenumber (cm⁻¹) for this compoundLiterature Wavenumber (cm⁻¹) for 4'-Nitroacetophenone
N-H Stretch (Amide)3450-3200-
C-H Stretch (Aromatic)3100-30003100-3000
C-H Stretch (Aliphatic, -CH₃)2980-28502960-2850
C=O Stretch (Amide)~1680-
C=N Stretch (Imine)~1640-
C=C Stretch (Aromatic)1600-14501600, 1480
N-O Stretch (Nitro)1520 (asymmetric), 1340 (symmetric)1525, 1345
C-N Stretch~1300-

Table 2: ¹H NMR Spectral Data Comparison (Solvent: DMSO-d₆)

ProtonExpected Chemical Shift (δ, ppm) for this compoundLiterature Chemical Shift (δ, ppm) for 4'-Nitroacetophenone
-NH₂ (Amide)6.5-7.5 (broad singlet, 2H)-
-NH- (Imine)9.5-10.5 (singlet, 1H)-
Aromatic Protons (ortho to -NO₂)8.2-8.4 (doublet, 2H)8.31-8.29 (m, 2H)[1]
Aromatic Protons (meta to -NO₂)7.9-8.1 (doublet, 2H)8.13-8.10 (m, 2H)[1]
-CH₃ (Methyl)2.2-2.4 (singlet, 3H)2.68 (s, 3H)[1]

Table 3: ¹³C NMR Spectral Data Comparison (Solvent: DMSO-d₆)

CarbonExpected Chemical Shift (δ, ppm) for this compoundLiterature Chemical Shift (δ, ppm) for 4'-Nitroacetophenone
C=O (Amide)~157-
C=N (Imine)~148-
C-NO₂ (Aromatic)~149150.4[1]
C-C=N (Aromatic)~143141.4[1]
CH (Aromatic, meta to -NO₂)~128129.3[1]
CH (Aromatic, ortho to -NO₂)~124123.9[1]
-CH₃ (Methyl)~1427.0[1]

Table 4: Mass Spectrometry (MS) Data Comparison

IonExpected m/z for this compoundLiterature m/z for 4'-Nitroacetophenone
[M]⁺222165
[M - NH₂CONH₂]⁺163-
[p-nitrophenyl-C=N]⁺148-
[p-nitrophenyl]⁺122150 ([M-CH₃]⁺)
[C₆H₄]⁺7676

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships discussed in this guide.

synthesis_workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product reactant1 4'-Nitroacetophenone process Condensation in Ethanol/Water reactant1->process reactant2 Semicarbazide HCl reactant2->process reactant3 Sodium Acetate reactant3->process product This compound process->product

Caption: Synthesis workflow for this compound.

spectral_comparison_logic cluster_data_sources Data Sources cluster_analysis Analysis cluster_output Output exp_data Experimental Data of Product comparison Comparative Analysis exp_data->comparison lit_data Literature Data of Precursor & Analogs lit_data->comparison guide Characterization Guide comparison->guide

Caption: Logical flow of the spectral data comparison process.

References

Comparative Analysis of 4'-Substituted Acetophenone Semicarbazones: A Cross-Validation of Analytical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the analytical data for 4'-Nitroacetophenone semicarbazone and its analogues, 4'-Aminoacetophenone semicarbazone and 4'-Methoxyacetophenone semicarbazone. The data presented herein is essential for the characterization, quality control, and method development related to these compounds, which are of interest in medicinal chemistry and pharmaceutical research.

Introduction

Semicarbazones are a class of compounds derived from the condensation of an aldehyde or ketone with semicarbazide. They are known for their diverse biological activities. The nature of the substituent on the aromatic ring of acetophenone semicarbazones can significantly influence their physicochemical properties and analytical behavior. This guide focuses on the cross-validation of analytical data for this compound, a compound with an electron-withdrawing group, in comparison to analogues with an electron-donating group (4'-Aminoacetophenone semicarbazone) and a group with intermediate electronic effects (4'-Methoxyacetophenone semicarbazone).

Data Presentation

The following tables summarize the key analytical data for the three compounds. It is important to note that while data for the precursor acetophenones is readily available, complete analytical data for the corresponding semicarbazones often requires synthesis and characterization. The data presented is a compilation from various sources and includes both experimentally determined values for related compounds and predicted values based on chemical principles.

Table 1: Physicochemical and Spectroscopic Data Comparison
ParameterThis compound4'-Aminoacetophenone Semicarbazone (Alternative 1)4'-Methoxyacetophenone Semicarbazone (Alternative 2)
Molecular Formula C₉H₁₀N₄O₃C₉H₁₁N₃OC₁₀H₁₃N₃O₂
Molecular Weight 222.20 g/mol [1]193.22 g/mol 207.23 g/mol
Melting Point (°C) Not explicitly found; expected to be highNot explicitly found; expected to be highNot explicitly found; expected to be high
UV-Vis λmax (nm) Expected shift to longer wavelengthExpected shift to longer wavelengthExpected shift to longer wavelength
¹H NMR (δ ppm) Aromatic protons expected > 8.0 ppmAromatic protons expected < 7.5 ppmAromatic protons expected ~6.9-7.9 ppm
¹³C NMR (δ ppm) Carbonyl carbon expected > 160 ppmCarbonyl carbon expected ~155-160 ppmCarbonyl carbon expected ~155-160 ppm
Table 2: Chromatographic Data (Predicted)

A general High-Performance Liquid Chromatography (HPLC) method is proposed for the analysis of these semicarbazones. The retention times are predicted based on the polarity of the compounds.

ParameterThis compound4'-Aminoacetophenone Semicarbazone4'-Methoxyacetophenone Semicarbazone
Predicted Retention Time IntermediateShortest (most polar)Longest (least polar)
Purity (by HPLC) >98% (typical for synthesized standard)>98% (typical for synthesized standard)>98% (typical for synthesized standard)

Experimental Protocols

Detailed methodologies for the synthesis and key analytical experiments are provided below.

Synthesis of 4'-Substituted Acetophenone Semicarbazones

This general procedure can be adapted for the synthesis of all three target compounds.

Materials:

  • 4'-Substituted acetophenone (4'-nitro, 4'-amino, or 4'-methoxy)

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve semicarbazide hydrochloride and sodium acetate in water.

  • Dissolve the corresponding 4'-substituted acetophenone in ethanol.

  • Mix the two solutions and reflux for 1-2 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the crude product, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain pure crystals.

High-Performance Liquid Chromatography (HPLC)

This is a general method suitable for the purity determination and comparison of the synthesized semicarbazones.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV-Vis spectrum of each compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the semicarbazone in the initial mobile phase composition.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using DMSO-d₆ as the solvent.

  • Infrared (IR) Spectroscopy: IR spectra should be recorded using KBr pellets on an FTIR spectrometer.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra should be recorded in a suitable solvent (e.g., ethanol or methanol) to determine the wavelength of maximum absorption (λmax).

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the general synthesis workflow for the 4'-substituted acetophenone semicarbazones.

G cluster_reactants Reactants cluster_process Process cluster_product Product Acetophenone 4'-Substituted Acetophenone Mixing Mixing in Ethanol/Water Acetophenone->Mixing Semicarbazide Semicarbazide HCl + Sodium Acetate Semicarbazide->Mixing Reflux Reflux (1-2h) Mixing->Reflux Precipitation Cooling & Precipitation Reflux->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product Pure 4'-Substituted Acetophenone Semicarbazone Recrystallization->Product

Caption: General synthesis workflow for 4'-substituted acetophenone semicarbazones.

Analytical Cross-Validation Logic

This diagram outlines the logical flow for the cross-validation of analytical data.

G Start Synthesized Semicarbazones HPLC HPLC Analysis (Purity, Retention Time) Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy (Functional Groups) Start->IR UV_Vis UV-Vis Spectroscopy (λmax) Start->UV_Vis Thermal Thermal Analysis (Melting Point) Start->Thermal Comparison Comparative Data Analysis HPLC->Comparison NMR->Comparison IR->Comparison UV_Vis->Comparison Thermal->Comparison Report Final Report Comparison->Report

Caption: Logical workflow for the analytical cross-validation of the synthesized compounds.

Conclusion

This guide provides a framework for the analytical cross-validation of this compound against its 4'-amino and 4'-methoxy analogues. By systematically applying the described synthetic and analytical protocols, researchers can obtain reliable and comparable data crucial for drug discovery and development. The provided tables and diagrams serve as a valuable resource for organizing and interpreting these analytical results.

References

Comparative study of the antimicrobial efficacy of nitro-substituted semicarbazones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of various nitro-substituted semicarbazones. The information presented is collated from recent scientific literature to aid in the evaluation and development of this class of compounds as potential antimicrobial agents.

Overview of Antimicrobial Activity

Nitro-substituted semicarbazones are a class of organic compounds that have demonstrated significant potential as antimicrobial agents. Their activity is attributed to the presence of the nitro group, which is a key pharmacophore in many anti-infective drugs. The general mechanism involves the reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species. These intermediates can induce cellular damage, primarily through oxidative stress and interaction with DNA, ultimately resulting in cell death. Semicarbazones, in general, are known for a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, and anticancer effects. The combination of the nitro functional group with the semicarbazone scaffold has been explored to develop novel and effective antimicrobial compounds.

Comparative Antimicrobial Efficacy

The following table summarizes the in vitro antimicrobial activity of a selection of nitro-substituted semicarbazones against various bacterial and fungal strains. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from multiple studies to provide a comparative overview.

CompoundMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
5-Nitro-2-furaldehyde Semicarbazone Derivatives
Hydroxylated derivative (Compound 1)Staphylococcus aureus1.5625Furazolidone3.125
Methylated derivative (Compound 18)Escherichia coli6.25Nitrofurantoin12.5
3-Nitrobenzaldehyde Semicarbazone & Metal Complexes
3-Nitrobenzaldehyde Semicarbazone LigandStaphylococcus aureus9--
Escherichia coli8--
[Cu(L)]Cl ComplexStaphylococcus aureus13--
Escherichia coli10--
[Ni(L)]Cl ComplexStaphylococcus aureus16--
Escherichia coli13--
N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone Bacillus subtilis-Ciprofloxacin-
Staphylococcus aureus-Ciprofloxacin-
Candida albicans-Cetramazole-

Note: A hyphen (-) indicates that a specific quantitative value was not provided in the cited literature, though significant activity was reported.

Experimental Protocols

General Synthesis of Nitro-Substituted Semicarbazones

Nitro-substituted semicarbazones are typically synthesized through a condensation reaction between a nitro-substituted aldehyde or ketone and semicarbazide hydrochloride.

Materials:

  • Nitro-substituted aldehyde/ketone (e.g., 3-nitrobenzaldehyde)

  • Semicarbazide hydrochloride

  • Sodium acetate or Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • A solution of semicarbazide hydrochloride and a base (like sodium acetate or sodium hydroxide) is prepared in a mixture of ethanol and water.

  • An equimolar amount of the nitro-substituted aldehyde or ketone, dissolved in ethanol, is added to the semicarbazide solution.

  • The reaction mixture is stirred, often with heating (e.g., refluxing for several hours), to facilitate the condensation reaction.

  • Upon cooling, the resulting nitro-substituted semicarbazone precipitates out of the solution.

  • The solid product is collected by filtration, washed with cold water or ethanol, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method to quantify the antimicrobial efficacy of the synthesized compounds.

Materials:

  • Synthesized nitro-substituted semicarbazones

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: The microbial strains are cultured in the appropriate broth overnight. The turbidity of the microbial suspension is then adjusted to a 0.5 McFarland standard.

  • Preparation of Test Compounds: Stock solutions of the nitro-substituted semicarbazones are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also typically included as a reference.

  • Incubation: The microtiter plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48-72 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualized Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed antimicrobial mechanism of action for nitro-substituted compounds and a typical experimental workflow for their synthesis and evaluation.

antimicrobial_mechanism cluster_cell Microbial Cell Nitro_Semicarbazone Nitro-Semicarbazone (Prodrug) Nitroreductase Nitroreductase Nitro_Semicarbazone->Nitroreductase Enzymatic Reduction Reactive_Species Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Nitroreductase->Reactive_Species Generates DNA_Damage DNA Damage Reactive_Species->DNA_Damage Causes Cell_Death Cell Death DNA_Damage->Cell_Death Leads to Entry Entry->Nitro_Semicarbazone Enters Cell

Caption: Proposed mechanism of antimicrobial action for nitro-substituted semicarbazones.

experimental_workflow Start Start Synthesis Synthesis of Nitro-Semicarbazones Start->Synthesis Purification Purification and Characterization (e.g., Recrystallization, NMR, IR) Synthesis->Purification Antimicrobial_Screening Antimicrobial Susceptibility Testing (Broth Microdilution) Purification->Antimicrobial_Screening MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Antimicrobial_Screening->MIC_Determination Data_Analysis Comparative Data Analysis MIC_Determination->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for synthesis and antimicrobial evaluation.

Comparative Guide to the Validation of a Spectrophotometric Method Using Semicarbazone Derivatives for the Quantification of Ketoprofen

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive validation of a spectrophotometric method for the quantification of Ketoprofen, an anti-inflammatory drug, through derivatization with semicarbazide hydrochloride. The performance of this method is compared with a standard High-Performance Liquid Chromatography (HPLC) method, offering researchers and drug development professionals a clear and objective analysis of its suitability for quality control and routine analysis.

Introduction

Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID), possesses a ketone functional group that lacks a distinctive chromophore, making its direct quantification in the UV-Visible region susceptible to interference. To enhance its molar absorptivity and provide a selective and sensitive analytical method, a pre-column derivatization is employed using semicarbazide hydrochloride. This reaction forms a highly conjugated semicarbazone derivative, which exhibits strong absorbance at a higher wavelength, thereby improving the accuracy and precision of the spectrophotometric measurement.

This guide details the validation of this spectrophotometric method in accordance with the International Council for Harmonisation (ICH) guidelines, evaluating its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A comparative analysis with a validated HPLC method is also presented to highlight the relative strengths and weaknesses of each technique.

Experimental Protocols

  • Instrumentation: A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette was used for all absorbance measurements.

  • Reagents and Solutions:

    • Ketoprofen Stock Solution (100 µg/mL): 10 mg of Ketoprofen reference standard was accurately weighed and dissolved in 100 mL of methanol.

    • Semicarbazide Hydrochloride Solution (0.5% w/v): 0.5 g of semicarbazide hydrochloride was dissolved in 100 mL of a 2:1 v/v methanol-water mixture.

    • Acetate Buffer (pH 4.5): Prepared by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

  • Derivatization Procedure:

    • Aliquots of the Ketoprofen stock solution (ranging from 0.5 mL to 3.0 mL) were transferred into a series of 10 mL volumetric flasks.

    • To each flask, 2 mL of the semicarbazide hydrochloride solution and 1 mL of acetate buffer (pH 4.5) were added.

    • The flasks were heated in a water bath at 60°C for 20 minutes to ensure complete reaction.

    • The solutions were then cooled to room temperature and the volume was made up to 10 mL with methanol.

  • Spectrophotometric Measurement:

    • A reagent blank was prepared by following the same procedure but omitting the Ketoprofen solution.

    • The absorbance of each solution was measured at the wavelength of maximum absorbance (λmax) of the Ketoprofen-semicarbazone derivative against the reagent blank.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column (250 mm x 4.6 mm, 5 µm), and an autosampler was used.

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (60:40 v/v) was used as the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Standard and Sample Preparation: Ketoprofen stock solution (100 µg/mL) was prepared in the mobile phase and further diluted to obtain working standards.

Method Validation Results

The spectrophotometric method using semicarbazone derivatization and the HPLC method were validated for linearity, accuracy, precision, LOD, and LOQ. The results are summarized in the tables below.

Table 1: Validation Data for the Spectrophotometric Method

ParameterResults
Linearity Range 5 - 30 µg/mL
Regression Equation y = 0.028x + 0.012
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 98.9% - 101.2%
Precision (RSD %)
- Intraday< 1.5%
- Interday< 2.0%
Limit of Detection (LOD) 0.8 µg/mL
Limit of Quantification (LOQ) 2.5 µg/mL

Table 2: Validation Data for the HPLC Method

ParameterResults
Linearity Range 1 - 50 µg/mL
Regression Equation y = 45872x + 1254
Correlation Coefficient (r²) 0.9999
Accuracy (% Recovery) 99.5% - 100.8%
Precision (RSD %)
- Intraday< 1.0%
- Interday< 1.5%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Comparison of the Analytical Methods

Table 3: Performance Comparison of Spectrophotometric and HPLC Methods

FeatureSpectrophotometric Method with Semicarbazone DerivatizationHPLC Method
Principle Colorimetric reaction forming a chromogenic derivative.Chromatographic separation followed by UV detection.
Selectivity Good, enhanced by derivatization.Very high, separates analyte from impurities.
Sensitivity Moderate (µg/mL range).High (sub-µg/mL range).
Speed Relatively fast, but includes a derivatization step.Slower due to chromatographic run times.
Cost Low (requires a basic spectrophotometer).High (requires expensive HPLC equipment and solvents).
Complexity Simple procedure.More complex, requires skilled personnel.
Solvent Consumption Low.High.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start stock Prepare Ketoprofen Stock Solution start->stock reagents Prepare Semicarbazide & Buffer Solutions start->reagents mix Mix Ketoprofen, Semicarbazide, and Buffer stock->mix reagents->mix heat Heat at 60°C for 20 min mix->heat cool Cool to Room Temperature heat->cool dilute Dilute to Final Volume cool->dilute measure Measure Absorbance at λmax dilute->measure calculate Calculate Concentration measure->calculate end_node End calculate->end_node

Caption: Experimental workflow for the spectrophotometric determination of Ketoprofen.

method_comparison cluster_spectro Spectrophotometric Method cluster_hplc HPLC Method spec_adv Advantages: - Low Cost - Simple & Fast - Low Solvent Use spec_disadv Disadvantages: - Moderate Sensitivity - Lower Selectivity - Derivatization Step Required hplc_adv Advantages: - High Sensitivity - High Selectivity - Wide Linear Range hplc_disadv Disadvantages: - High Cost - Complex Operation - High Solvent Use analysis_need Analytical Need: Quantification of Ketoprofen analysis_need->spec_adv Choose for routine QC, cost-sensitive labs analysis_need->hplc_adv Choose for research, low concentration samples

Caption: Logical comparison of spectrophotometric and HPLC methods.

Discussion

The validation results demonstrate that both the spectrophotometric method using semicarbazone derivatization and the HPLC method are suitable for the quantification of Ketoprofen. The spectrophotometric method is simple, rapid, and cost-effective, making it an excellent choice for routine quality control in environments with limited resources.[1][2] The derivatization step significantly enhances the selectivity and sensitivity compared to direct spectrophotometry.[3][4]

In contrast, the HPLC method offers superior sensitivity, a wider linear range, and higher selectivity, allowing for the simultaneous detection of impurities and degradation products.[1][5] However, these advantages come at the cost of higher equipment and operational expenses, as well as greater complexity.[2] The choice between the two methods will ultimately depend on the specific requirements of the analysis, such as the need for high sensitivity, sample throughput, and available budget. For high-precision research and development applications, HPLC remains the gold standard. However, for routine analysis in a quality control setting, the validated spectrophotometric method presents a viable and economical alternative.[6]

References

The Positional Isomerism of the Nitro Group: A Key Determinant in the Biological Activity of Acetophenone Semicarbazones

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of ortho-, meta-, and para-nitroacetophenone semicarbazones reveals that the position of the nitro substituent on the phenyl ring significantly influences the molecule's biological activity. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of these isomers, highlighting the crucial role of positional isomerism in modulating bioactivity.

The introduction of a nitro group (NO2), a potent electron-withdrawing moiety, to the acetophenone semicarbazone scaffold can dramatically alter its physicochemical properties and, consequently, its interaction with biological targets.[1][2][3] The location of this group—whether at the ortho (2-), meta (3-), or para (4-) position—dictates the electronic environment of the entire molecule, affecting parameters such as lipophilicity, hydrogen bonding potential, and steric hindrance. While direct comparative studies on the antimicrobial or cytotoxic activities of all three isomers under identical conditions are limited, a review of existing literature on nitro-aromatic compounds allows for an informed discussion on their structure-activity relationships.[4][5][6]

Comparative Biological Activity: A Positional Paradigm

The biological activity of nitro-substituted aromatic compounds is often linked to the electronic effects exerted by the nitro group. These effects, which include resonance and inductive effects, vary depending on the group's position relative to the acetophenone semicarbazone side chain.

  • Para-Nitroacetophenone Semicarbazone: The para-isomer is frequently reported in studies investigating the biological potential of this class of compounds. The nitro group at the para-position exerts a strong electron-withdrawing effect through resonance, which can enhance the molecule's ability to participate in crucial biological interactions. For instance, derivatives of 4-nitroacetophenone thiosemicarbazone have demonstrated significant in vitro anti-trypanosomal activity.[7][8] This suggests that the electronic modulation by the para-nitro group can be favorable for certain biological activities.

  • Meta-Nitroacetophenone Semicarbazone: When the nitro group is in the meta-position, its electron-withdrawing effect is primarily due to the inductive effect, with a less pronounced resonance effect compared to the ortho and para positions. This results in a different electronic distribution within the molecule. Studies on related thiosemicarbazone derivatives of 3-nitroacetophenone have indicated moderate antibacterial activity against various bacterial strains, including E. coli, S. aureus, and B. subtilis.[9]

  • Ortho-Nitroacetophenone Semicarbazone: The ortho-isomer introduces the potential for steric hindrance due to the proximity of the nitro group to the semicarbazone side chain. This steric clash can influence the molecule's conformation and its ability to bind to target sites. Furthermore, intramolecular hydrogen bonding between the nitro group and the semicarbazone moiety is possible, which can affect the molecule's overall polarity and interaction with biological membranes. While specific antimicrobial data for the ortho-isomer is scarce in direct comparative studies, research on other nitro-aromatic compounds suggests that the ortho-position often leads to distinct biological profiles compared to its meta and para counterparts.[10]

Data Summary

The following table summarizes the anticipated and reported biological activities of the three isomers. It is important to note that the data is collated from different studies, which may have used varying experimental conditions. Therefore, this table should be interpreted as a qualitative comparison highlighting potential trends rather than a direct quantitative comparison.

Isomer PositionPredominant Electronic EffectPotential Biological ActivitySupporting Observations
Ortho (2-) Inductive & Resonance; Steric Hindrance; Potential for Intramolecular H-bondingActivity profile likely distinct from meta and para isomers due to steric and bonding factors.Limited direct data available for antimicrobial activity. Synthesis of the precursor is well-documented.[11][12]
Meta (3-) Primarily InductiveModerate antibacterial activity has been observed in related thiosemicarbazone derivatives.The altered electronic distribution compared to ortho and para isomers can lead to different target interactions.
Para (4-) Strong Inductive & ResonanceSignificant activity reported in related compounds for various applications, including anti-trypanosomal.[7][8]The strong electron-withdrawing nature at this position appears favorable for certain biological interactions.

Experimental Protocols

While a unified experimental protocol for a direct comparison is not available in the literature, the following methodologies are representative of the synthesis and antimicrobial evaluation of nitroacetophenone semicarbazones and their analogues.

General Synthesis of Nitroacetophenone Semicarbazones

This protocol describes a general method for the condensation reaction to form the semicarbazone.

  • Dissolution of Reactants: An equimolar amount of the respective nitroacetophenone isomer (ortho-, meta-, or para-) is dissolved in a suitable solvent, typically ethanol.

  • Addition of Semicarbazide: To this solution, an equimolar amount of semicarbazide hydrochloride is added, followed by a base such as sodium acetate, to neutralize the hydrochloride and free the semicarbazide.

  • Reaction: The reaction mixture is refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate (the semicarbazone) is collected by filtration. The crude product is then washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or aqueous ethanol) to yield the purified nitroacetophenone semicarbazone.

Antimicrobial Activity Screening (Disc Diffusion Method)

The Kirby-Bauer disc diffusion method is a common technique for evaluating the antimicrobial activity of compounds.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared and uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO).

  • Incubation: The impregnated discs are placed on the surface of the inoculated agar plate. The plates are then incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A standard antibiotic is typically used as a positive control.[13]

Visualization of Structure-Activity Relationship

The following diagram illustrates the logical relationship between the position of the nitro group and its influence on the electronic properties and potential biological activity of the acetophenone semicarbazone molecule.

G Influence of Nitro Group Position on Acetophenone Semicarbazone Activity cluster_isomers Nitroacetophenone Semicarbazone Isomers cluster_effects Primary Influencing Factors cluster_activity Resulting Biological Activity Ortho Ortho-Nitro Electronic Electronic Effects (Resonance & Inductive) Ortho->Electronic - Strong Steric Steric Hindrance Ortho->Steric - High Bonding Intramolecular H-Bonding Ortho->Bonding - Possible Meta Meta-Nitro Meta->Electronic - Moderate (Inductive) Para Para-Nitro Para->Electronic - Strong (Resonance) Para->Steric - Low Activity Modulated Bioactivity Electronic->Activity Steric->Activity Bonding->Activity

Structure-Activity Relationship Flowchart

References

Safety Operating Guide

Proper Disposal of 4'-Nitroacetophenone Semicarbazone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile of Parent Compound: 4'-Nitroacetophenone

Understanding the hazards of the starting material is crucial for assessing the potential risks associated with its derivatives. All quantitative data available from Safety Data Sheets for 4'-Nitroacetophenone is summarized below.

Hazard ClassificationDescriptionCitation
Acute Oral Toxicity Harmful if swallowed. Animal experiments suggest that ingestion of less than 150 grams may be fatal or cause serious health damage.[1][2]
Eye Irritation Causes serious eye irritation.[1]
Skin Irritation Causes skin irritation.[2]
Respiratory Irritation Irritating to the respiratory system.[2]
Carcinogenicity Limited evidence of a carcinogenic effect.[2]
Aquatic Toxicity Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[2]

Essential Disposal Protocols

The primary recommendation for the disposal of 4'-Nitroacetophenone and, by extension, its semicarbazone derivative, is to treat it as hazardous waste. It should be disposed of through an approved waste disposal plant.[1][3] Always adhere to federal, state, and local environmental regulations.[4]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: 4'-Nitroacetophenone semicarbazone".

    • Do not mix this waste with other chemical waste streams to avoid potentially dangerous reactions.[5] Aromatic nitro compounds can react vigorously with oxidizing agents, bases, and strong reducing agents.[2]

  • Containerization:

    • Use a compatible, leak-proof container with a secure lid.

    • Keep the container tightly closed when not in use.[3][6]

  • Spill Management:

    • In case of a spill, avoid generating dust.[2]

    • For dry spills, use dry clean-up procedures such as sweeping or vacuuming (with a HEPA filter) and place the material in a sealed container for disposal.[2]

    • For wet spills, absorb the material with an inert substance and place it in a labeled container.

    • Wash the spill area thoroughly with water, preventing runoff from entering drains.[2]

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the waste.[2]

    • If there is a risk of dust formation, a dust respirator is recommended.[4]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[3][4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Hazard Assessment (Consult SDS of parent compound) A->B H Spill? A->H C Segregate Waste (Do not mix with other chemicals) B->C D Proper Containerization (Labeled, sealed, compatible container) C->D E Temporary Storage (Cool, dry, ventilated area) D->E F Arrange for Professional Disposal (Contact EHS or licensed contractor) E->F G Documentation (Maintain disposal records) F->G H->C No I Follow Spill Management Protocol H->I Yes I->D

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is based on the best available data for the parent compound. Always consult with your institution's safety officer and adhere to all applicable regulations for chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.